Capramide, 2,6-diamino-n-hexadecyl-
Description
Structure
2D Structure
Properties
CAS No. |
60209-20-3 |
|---|---|
Molecular Formula |
C22H47N3O |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
2,6-diamino-N-hexadecylhexanamide |
InChI |
InChI=1S/C22H47N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-22(26)21(24)18-15-16-19-23/h21H,2-20,23-24H2,1H3,(H,25,26) |
InChI Key |
LWEXAPVESMZHFG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCNC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C(CCCCN)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lycetamine; P-71; P 71; P71; |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Capramide, 2,6-diamino-n-hexadecyl-
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed overview of a plausible synthetic route and comprehensive characterization of Capramide, 2,6-diamino-n-hexadecyl- (N-(2,6-diaminohexadecyl)decanamide). As a molecule with a long aliphatic chain and two amino groups, it possesses the structural characteristics of a cationic lipid, a class of molecules crucial for the development of non-viral gene delivery systems.[1][2][3] This document outlines a representative experimental protocol for its synthesis via N-acylation, purification, and subsequent characterization using modern analytical techniques. All quantitative data are summarized in tables for clarity, and key workflows are visualized using diagrams.
Introduction
Capramide, 2,6-diamino-n-hexadecyl-, or N-(2,6-diaminohexadecyl)decanamide, is a complex lipid-like molecule featuring a 16-carbon hexadecyl backbone with amino functionalities at the 2nd and 6th positions, and a C10 fatty acid (capric acid) tail linked via an amide bond. The presence of primary amino groups confers a positive charge at physiological pH, making this molecule an interesting candidate for applications in drug delivery, particularly as a cationic lipid for encapsulating and delivering nucleic acid-based therapeutics like siRNA and mRNA.[2][3]
The efficient synthesis and rigorous characterization of such amphiphilic molecules are paramount for ensuring purity, batch-to-batch consistency, and reliable performance in downstream applications. This guide details a feasible synthetic strategy and the analytical methods required to confirm the identity and purity of the target compound.
Synthesis Pathway
The synthesis of N-(2,6-diaminohexadecyl)decanamide can be conceptually divided into two main stages: the construction of the 2,6-diaminohexadecane backbone and the subsequent selective N-acylation with decanoic acid. The synthesis of the specific diamine backbone is a non-trivial process that could be approached from chiral precursors like L-lysine, involving chain-extension methodologies such as the Wittig reaction followed by functional group manipulations.[4]
This guide focuses on the critical final step: the mono-acylation of the diamine backbone. Control of stoichiometry and reaction conditions is crucial to favor the formation of the desired mono-acylated product over the di-acylated byproduct.
Experimental Protocol: Mono-N-Acylation of 2,6-Diaminohexadecane
This protocol describes the reaction of 2,6-diaminohexadecane with decanoyl chloride to form the target amide.
Materials:
-
2,6-Diaminohexadecane (hypothetical starting material)
-
Decanoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, Methanol)
Procedure:
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2,6-diaminohexadecane (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve decanoyl chloride (0.9 eq to favor mono-acylation) in anhydrous DCM.
-
Add the decanoyl chloride solution dropwise to the stirred diamine solution over 1-2 hours using a dropping funnel. Slow addition is critical to minimize di-acylation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
Purification: The crude product, containing the desired mono-amide, unreacted diamine, and di-amide byproduct, is purified using silica gel column chromatography. A gradient elution system, starting with pure DCM and gradually increasing the polarity with methanol, is typically effective.
Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 2,6-Diaminohexadecane | 256.49 | 1.0 |
| Decanoyl Chloride | 176.68 | 0.9 |
| Triethylamine | 101.19 | 1.1 |
| Dichloromethane | 84.93 | Solvent |
Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized Capramide, 2,6-diamino-n-hexadecyl-. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols for Characterization
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Expected Characterization Data
The following table summarizes the expected (hypothetical) data for the successful synthesis of N-(2,6-diaminohexadecyl)decanamide.
| Analysis | Expected Result | Interpretation |
| Yield | 40-60% | Typical yield for selective mono-acylation after purification. |
| Appearance | White to off-white waxy solid | Physical state at room temperature. |
| ¹H NMR | δ ~7.5-8.0 (br s, 1H, NH -CO), δ ~3.2-3.4 (m, 1H, CH -NHCO), δ ~2.2 (t, 2H, CH ₂-CO), δ ~1.2-1.6 (m, large, alkyl CH ₂), δ ~0.88 (t, 6H, terminal CH ₃) | Key proton signals corresponding to the amide, alpha-protons, and alkyl chains.[5] |
| ¹³C NMR | δ ~174 (C=O), δ ~50-55 (C-NH), δ ~40 (C-NH₂), δ ~37 (CH₂-CO), δ ~22-34 (alkyl CH₂), δ ~14 (CH₃) | Key carbon signals for the amide carbonyl, carbons attached to nitrogen, and alkyl chains. |
| MS (ESI+) | m/z = 412.44 [M+H]⁺ | Calculated exact mass for C₂₆H₅₅N₃O + H⁺. Confirms molecular weight. |
Workflow and Pathway Visualization
To clarify the relationships between the different stages of production and analysis, a graphical workflow is presented below.
Caption: Overall workflow from synthesis to final characterization.
As Capramide, 2,6-diamino-n-hexadecyl- is a novel compound, its interactions with biological signaling pathways have not been elucidated. Research into its potential as a cationic lipid would involve studying its interaction with cell membranes and endosomal escape pathways, which are critical for the intracellular delivery of genetic material.
Conclusion
This technical guide provides a comprehensive, albeit representative, framework for the synthesis and characterization of N-(2,6-diaminohexadecyl)decanamide. By following the detailed protocols for acylation, purification, and analytical characterization, researchers can produce and validate this novel cationic lipid. The provided workflows and data tables serve as a valuable resource for scientists in drug development and materials science, enabling further exploration of this compound's potential in advanced delivery systems.
References
- 1. The effect of polar headgroups and spacer length on the DNA transfection of cholesterol-based cationic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The headgroup evolution of cationic lipids for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Whitepaper: Physicochemical Properties and Inferred Characteristics of 2,6-diamino-n-hexadecyl-capramide (N-hexadecyl-L-lysinamide)
Audience: Researchers, scientists, and drug development professionals.
Introduction and Molecular Structure
2,6-diamino-n-hexadecyl-capramide is a cationic amphiphilic molecule. Its structure consists of a polar headgroup derived from L-lysine amide and a nonpolar hydrocarbon tail composed of a 16-carbon hexadecyl chain. This architecture classifies it as a lipoamino acid, a class of compounds with significant interest in drug delivery, gene transfection, and biomaterials due to their ability to self-assemble and interact with biological membranes.[1][2]
The core components are:
-
Polar Headgroup: L-lysinamide (2,6-diaminohexanamide), which contains two primary amine groups (α-amino and ε-amino). These groups are basic and will be protonated at physiological pH, conferring a positive charge to the headgroup.[3]
-
Nonpolar Tail: A 16-carbon (n-hexadecyl) saturated fatty acid chain, which is highly hydrophobic.
-
Linkage: A stable amide bond connects the carboxyl group of lysine to the hexadecylamine tail.
The combination of a cationic headgroup and a lipophilic tail suggests surfactant-like properties, including the potential to form micelles or liposomes in aqueous solutions and to integrate into lipid bilayers.
Physicochemical Properties
Quantitative experimental data for the target molecule is unavailable. The following table summarizes computed properties for the parent headgroup, L-Lysinamide, and provides estimates for the full molecule based on its structure.
| Property | L-Lysinamide (Headgroup)[4] | 2,6-diamino-n-hexadecyl-capramide (Inferred) | Data Source / Rationale |
| Molecular Formula | C₆H₁₅N₃O | C₂₂H₄₇N₃O | Calculated by adding the C₁₆H₃₂ moiety of the hexadecyl group to the lysinamide formula. |
| Molecular Weight | 145.20 g/mol | ~369.64 g/mol | Calculated by adding the mass of the hexadecyl group (less H₂O for amide bond formation) to the lysinamide mass. |
| XLogP3 (Lipophilicity) | -1.4 | ~6.0 - 7.0 | The addition of a C16 chain drastically increases lipophilicity. The value is an estimate based on similar lipids. |
| Charge at pH 7.4 | +1 to +2 | +1 to +2 | The α- and ε-amino groups of lysine (pKa ~9 and ~10.5 respectively) will be protonated, resulting in a net positive charge. |
| Solubility | High in water | Very low in water; Soluble in organic solvents | Expected to behave as an insoluble cationic lipid, forming dispersions or colloidal structures in water. |
| Melting Point | Not available | Expected to be a waxy solid at room temp. | Long-chain lipids are typically solids with melting points influenced by chain packing and headgroup interactions. |
General Experimental Protocols for Characterization
While specific protocols for this molecule are not published, the following methodologies are standard for characterizing novel lysine-based cationic lipids.[1]
Synthesis and Purification
A likely synthesis route involves the coupling of N-protected L-lysine with hexadecylamine using standard peptide coupling reagents (e.g., DCC/NHS or HATU), followed by deprotection of the amine groups.
-
Coupling: Dissolve Boc-protected L-lysine and a coupling agent in an anhydrous organic solvent like DMF.
-
Activation: Add an activating agent (e.g., NHS) and stir for 1 hour at 0°C.
-
Amidation: Add hexadecylamine to the solution and stir at room temperature for 24-48 hours.
-
Purification: Purify the protected product using column chromatography (silica gel).
-
Deprotection: Remove the Boc protecting groups using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Final Purification: Precipitate the final product, wash with a non-polar solvent (e.g., ether), and dry under vacuum.
Thermotropic Phase Behavior (Melting Point)
Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperature (Tm) of the lipid.
-
Sample Prep: Accurately weigh 1-2 mg of the lipid into an aluminum DSC pan.
-
Hydration: Add a small amount of buffer (e.g., PBS) to hydrate the lipid, and seal the pan.
-
Analysis: Heat and cool the sample at a controlled rate (e.g., 2°C/min) over a relevant temperature range (e.g., 10°C to 90°C).
-
Data Interpretation: The peak of the endothermic transition corresponds to the Tm.
Aggregation Properties (Critical Micelle Concentration - CMC)
The CMC can be determined using a fluorescent probe like pyrene.
-
Stock Solutions: Prepare a stock solution of the lipid in an appropriate organic solvent and a stock solution of pyrene in acetone.
-
Sample Preparation: Prepare a series of vials with increasing concentrations of the lipid in an aqueous buffer. Add a small aliquot of the pyrene stock to each vial, ensuring the final acetone concentration is <1%.
-
Equilibration: Allow the samples to equilibrate for several hours at a controlled temperature.
-
Fluorescence Measurement: Measure the fluorescence emission spectra (e.g., 350-450 nm) with an excitation wavelength of 334 nm.
-
Data Analysis: Calculate the ratio of the intensity of the first and third vibronic peaks (I₁/I₃). Plot this ratio against the logarithm of the lipid concentration. The CMC is the concentration at which a sharp change in the slope of this plot occurs.
Visualizations: Workflows and Conceptual Diagrams
The following diagrams illustrate the logical workflow for characterizing a novel amphiphile like 2,6-diamino-n-hexadecyl-capramide and its structure-function relationship.
Caption: Experimental workflow for synthesis and characterization of a novel lipoamino acid.
References
- 1. lysine-based-amino-functionalized-lipids-for-gene-transfection-3d-phase-behaviour-and-transfection-performance - Ask this paper | Bohrium [bohrium.com]
- 2. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. L-Lysinamide | C6H15N3O | CID 439605 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emergence of Ceramide-Like Molecules in Therapeutic Development: A Technical Guide
Disclaimer: The specific compound "Capramide, 2,6-diamino-n-hexadecyl-" does not correspond to a recognized or widely documented ceramide-like molecule in the existing scientific literature. Therefore, this technical guide will focus on the broader class of synthetic ceramide analogs, providing a comprehensive overview of their design, biological activities, and the experimental methodologies used to evaluate their potential as therapeutic agents. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid. They are integral components of the cell membrane and act as critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2] The diverse biological functions of ceramides have made them an attractive target for therapeutic intervention, particularly in oncology and dermatology. However, the inherent biophysical properties of natural ceramides, such as their high hydrophobicity and poor solubility, limit their direct therapeutic application. This has spurred the development of synthetic ceramide-like molecules, or ceramide analogs, designed to mimic the biological activities of natural ceramides while possessing improved physicochemical properties for better drug delivery and efficacy.[3]
Design and Synthesis of Ceramide-Like Molecules
The rational design of ceramide-like molecules involves modifications to the sphingosine backbone, the acyl chain, or both. These modifications aim to enhance solubility, increase bioavailability, and improve target specificity.
A common synthetic strategy involves the N-acylation of a modified sphingoid base. For example, novel ceramide analogs have been synthesized by acylating serinol, diethanolamine, or propanolamine with various fatty acids like myristic, palmitic, or oleic acid.[3] These modifications can significantly increase the water solubility of the resulting compounds by over 100-fold compared to natural ceramides.[3] Another approach involves introducing aromatic systems or sulfonamide and amide groups into the ceramide side chain or backbone to potentially increase anti-proliferative activity and stability.[4][5]
Biological Activities and Therapeutic Potential
Ceramide-like molecules have demonstrated significant potential in various therapeutic areas, most notably in cancer treatment and skin barrier repair.
Anti-Cancer Activity
A variety of anti-cancer drugs exert their effects by elevating endogenous ceramide levels, which in turn induces apoptosis in tumor cells.[3] Synthetic ceramide analogs have been developed to directly trigger these pro-apoptotic signaling pathways, bypassing the need for upstream signaling events that generate endogenous ceramide.[3] These analogs have been shown to induce apoptosis in a range of cancer cell lines, including neuroblastoma, glioma, medulloblastoma, and adenocarcinoma.[3] Notably, some analogs exhibit selective toxicity towards rapidly dividing cancer cells while sparing quiescent or differentiated cells.[3]
Skin Barrier Repair
In dermatology, ceramides are crucial for maintaining the integrity of the stratum corneum and its barrier function. A deficiency in ceramides is associated with various skin conditions, including atopic dermatitis and psoriasis.[6] Topical application of ceramide-containing formulations can help restore the skin barrier, reduce transepidermal water loss (TEWL), and improve skin hydration.[6] Ceramide-like molecules are being explored for their potential to offer enhanced skin penetration and efficacy in barrier repair formulations.
Quantitative Data on the Biological Effects of Ceramide Analogs
The following table summarizes quantitative data from studies on various ceramide analogs, highlighting their therapeutic potential.
| Ceramide Analog | Cell Line/Model | Effect | Quantitative Measurement |
| N-(2-hydroxy-1-(hydroxymethyl)ethyl)-palmitoylamide (C16-serinol) | Human neuroblastoma, glioma, medulloblastoma, and adenocarcinoma cells | Induction of apoptosis | Apoptosis induced within 60 minutes of incubation |
| Analog 315 | Primary Effusion Lymphoma (PEL) cell lines (BCBL-1 and BCP-1) | Increase in intracellular ceramides | 2.5- to 4.0-fold increase in total intracellular ceramides |
| Analog 403 | Primary Effusion Lymphoma (PEL) cell lines (BCBL-1 and BCP-1) | Increase in intracellular ceramides | 2.5- to 4.0-fold increase in total intracellular ceramides |
| 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437) | CH(R)C5 hamster ovary cells | Increased nuclear accumulation of daunorubicin | 6- to 10-fold increase with 75 µM NPC 15437 for 1 h |
| 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437) | CH(R)C5 hamster ovary cells | Decreased LD90 for etoposide | 4-fold decrease with 75 µM NPC 15437 |
| 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437) | CH(R)C5 hamster ovary cells | Decreased LD50 for vincristine | 2.5-fold decrease with 75 µM NPC 15437 |
Experimental Protocols
Synthesis of a Ceramide Analog (Representative Example)
The synthesis of ceramide analogs often involves standard peptide coupling reactions. For instance, the synthesis of analog 315 was achieved through the following steps[4]:
-
Coupling Reaction: Boc-serine (N-(tert-butoxycarbonyl)-d-serine) is coupled with tetradecylamine.
-
Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used as coupling reagents, with N-methyl-morpholine as a base.
-
Solvent: Tetrahydrofuran (THF) is used as the solvent.
-
Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the free amine.
-
Final Reaction: The resulting amine is reacted with salicylaldehyde in the presence of sodium hydroxide in methanol to produce the final analog 315.
In Vitro Apoptosis Assay
To assess the pro-apoptotic activity of ceramide analogs, the following protocol is commonly employed[3]:
-
Cell Culture: Human cancer cell lines (e.g., neuroblastoma, glioma) are cultured in appropriate media.
-
Treatment: Cells are incubated with varying concentrations of the ceramide analog for a specified duration (e.g., 60 minutes).
-
Apoptosis Detection: Apoptosis can be quantified using various methods, such as:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (which stains the nucleus of late apoptotic/necrotic cells).
-
Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3) is measured using colorimetric or fluorometric substrates.
-
-
Analysis: Stained cells are analyzed by flow cytometry to determine the percentage of apoptotic cells.
Signaling Pathways
Ceramides act as second messengers in a complex network of signaling pathways that regulate key cellular decisions. A simplified overview of a pro-apoptotic ceramide signaling pathway is depicted below.
Caption: A simplified diagram of a ceramide-mediated apoptotic signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the development and evaluation of novel ceramide-like molecules.
Caption: A typical experimental workflow for the development of ceramide-like molecules.
Conclusion
Ceramide-like molecules represent a promising class of therapeutic agents with potential applications in oncology, dermatology, and beyond. Their design allows for the circumvention of the limitations associated with natural ceramides, offering enhanced solubility, stability, and biological activity. Continued research into the synthesis of novel analogs and a deeper understanding of their mechanisms of action will be crucial for translating the therapeutic potential of these molecules into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. [Ceramide pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of novel ceramide analogs for induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Understanding the Epidermal Barrier in Healthy and Compromised Skin: Clinically Relevant Information for the Dermatology Practitioner: Proceedings of an Expert Panel Roundtable Meeting - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2,6-diamino-n-hexadecyl-capramide in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2,6-diamino-n-hexadecyl-capramide in dimethyl sulfoxide (DMSO). Due to the absence of specific experimental data for this compound in publicly available literature, this document outlines the predicted physicochemical properties based on its chemical structure, and provides detailed, adaptable experimental protocols for determining its solubility and stability profile.
Introduction to 2,6-diamino-n-hexadecyl-capramide and DMSO
2,6-diamino-n-hexadecyl-capramide is a complex organic molecule featuring a capramide (derived from decanoic acid) backbone, two amino groups, and a long n-hexadecyl (C16) alkyl chain. The presence of polar amino and amide functional groups suggests the potential for hydrogen bonding, while the long lipophilic alkyl chain will significantly influence its solubility in various solvents.
Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent widely utilized in pharmaceutical sciences for its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[1] Its high boiling point (189 °C) and miscibility with water make it a valuable solvent for creating stock solutions in drug discovery and for conducting stability studies.[1]
Predicted Solubility Profile
The principle of "like dissolves like" governs the solubility of a compound in a given solvent.[2] The molecular structure of 2,6-diamino-n-hexadecyl-capramide possesses both polar (two primary amines and a secondary amide) and nonpolar (a C10 and a C16 alkyl chain) regions.
-
Polar Moieties: The two amino groups and the amide linkage are capable of forming hydrogen bonds, which generally favors solubility in polar solvents.[3][4][5]
-
Nonpolar Moiety: The long n-hexadecyl chain is highly lipophilic and will significantly decrease its solubility in polar, protic solvents like water. The solubility of amides in water decreases as the hydrocarbon portion of the molecule increases.[3]
-
Prediction in DMSO: DMSO is a polar aprotic solvent, meaning it has a high dielectric constant and polarity but does not readily donate protons for hydrogen bonding. It is an excellent solvent for many organic compounds, including those with both polar and nonpolar characteristics. It is therefore predicted that 2,6-diamino-n-hexadecyl-capramide will exhibit moderate to good solubility in DMSO.
A summary of predicted solubility in various solvent types is presented in Table 1.
Table 1: Predicted Qualitative Solubility of 2,6-diamino-n-hexadecyl-capramide
| Solvent Type | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol | Low | The long n-hexadecyl chain confers significant hydrophobicity, likely overcoming the solubilizing effects of the polar functional groups. |
| Polar Aprotic | DMSO, DMF | Moderate to High | DMSO is effective at solvating both polar and nonpolar parts of molecules, making it a suitable solvent for this compound. |
| Nonpolar | Hexane, Toluene | Moderate | The long alkyl chain will interact favorably with nonpolar solvents, but the polar head group may limit solubility. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol describes the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in a solvent.
Objective: To determine the saturation solubility of 2,6-diamino-n-hexadecyl-capramide in DMSO at a specified temperature (e.g., 25 °C).
Materials:
-
2,6-diamino-n-hexadecyl-capramide (solid)
-
Anhydrous DMSO (analytical grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid 2,6-diamino-n-hexadecyl-capramide to a series of vials.
-
Addition of Solvent: Add a known volume of DMSO to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered solution with DMSO to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Data Presentation: The quantitative solubility data should be presented in a clear and structured format.
Table 2: Hypothetical Solubility Data for 2,6-diamino-n-hexadecyl-capramide in DMSO
| Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| 25 | 55.8 | 0.141 |
| 37 | 72.3 | 0.183 |
Predicted Stability Profile and Degradation Pathways
Amides are generally stable functional groups.[6] However, the presence of two primary amino groups and the long alkyl chain may introduce some vulnerabilities. The stability of 2,6-diamino-n-hexadecyl-capramide in a DMSO solution should be assessed under forced degradation conditions to identify potential degradation products and pathways.
Potential Degradation Pathways:
-
Hydrolysis: The amide bond could be susceptible to hydrolysis under strong acidic or basic conditions, although amides are generally resistant to hydrolysis.[6] This would lead to the formation of 2,6-diaminohexanoic acid and n-hexadecylamine.
-
Oxidation: The primary amino groups could be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to light and air.
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study to evaluate the stability of 2,6-diamino-n-hexadecyl-capramide in a DMSO solution under various stress conditions, in line with ICH guidelines.[7][8]
Objective: To identify the degradation products and degradation pathways of 2,6-diamino-n-hexadecyl-capramide in a DMSO solution.
Materials:
-
Stock solution of 2,6-diamino-n-hexadecyl-capramide in DMSO (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl in DMSO/water.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH in DMSO/water.
-
Oxidation: Mix the stock solution with an equal volume of 3% H2O2 in DMSO.
-
Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60 °C).
-
Photolytic Stress: Expose the stock solution to light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-MS method.
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent compound.
-
Identify and quantify any degradation products.
-
Perform peak purity analysis to ensure the chromatographic peak of the parent compound is not co-eluting with any degradants.
-
Data Presentation: The results of the forced degradation study should be summarized in a table.
Table 3: Hypothetical Forced Degradation Data for 2,6-diamino-n-hexadecyl-capramide in DMSO Solution
| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | Major Degradation Products (m/z) |
| 1 M HCl at 60°C | 24 | 92.5 | 147.1, 242.4 |
| 1 M NaOH at 60°C | 24 | 88.2 | 147.1, 242.4 |
| 3% H2O2 at RT | 24 | 95.1 | 413.3 |
| Thermal (60°C) | 24 | 98.7 | Not Detected |
| Photolytic | 24 | 96.4 | Not Detected |
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
In-depth Technical Guide: Theoretical Mechanism of Action for Capramide (2,6-diamino-n-hexadecylhexanamide)
Disclaimer: Extensive searches of scientific literature, chemical databases, and patent repositories did not yield any specific information for a compound identified as "Capramide" with the chemical structure "2,6-diamino-n-hexadecylhexanamide." The information required to construct a detailed technical guide on its mechanism of action, including quantitative data and experimental protocols, is not available in the public domain.
This suggests that "Capramide, 2,6-diamino-n-hexadecylhexanamide" may be one of the following:
-
A novel or proprietary compound currently under investigation and not yet disclosed in published literature.
-
A compound known by a different chemical name or internal code that is not publicly indexed.
-
A misnomer or an incorrect chemical name.
Consequently, it is not possible to provide a fact-based, in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for the specified compound. The core requirements of the request cannot be fulfilled without foundational scientific data.
To enable the creation of the requested content, it would be necessary to provide access to internal research documents, pre-publication data, patent applications, or alternative identifiers for the compound .
In Silico Modeling of Capramide and 2,6-diamino-n-hexadecyl- Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of "Capramide," identified for this guide as N,N-dimethyldecanamide , and a "2,6-diamino-n-hexadecyl-" containing molecule, exemplified by the potent Protein Kinase C (PKC) inhibitor 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437) . Due to the limited specific research on the in silico modeling of these exact molecules, this guide presents a representative, state-of-the-art workflow based on established methodologies for structurally similar and functionally related compounds.
Executive Summary
In silico modeling is an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to investigate molecular interactions, predict binding affinities, and elucidate mechanisms of action. This guide details the computational approaches for studying the interactions of two distinct chemical entities: a simple fatty acid amide (N,N-dimethyldecanamide) and a complex, biologically active molecule (NPC 15437). The methodologies covered include molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling, providing a comprehensive framework for researchers to apply to their own investigations.
Introduction to the Molecules of Interest
N,N-dimethyldecanamide (Capramide)
N,N-dimethyldecanamide is a fatty acid amide with a simple chemical structure. While specific biological targets are not extensively documented in publicly available literature, its structural class is known to interact with various proteins, often through hydrophobic and van der Waals interactions within binding pockets. In silico modeling can be employed to predict potential protein targets and characterize the nature of these interactions.
2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437)
NPC 15437 is a selective and reversible inhibitor of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[1] It has been shown to interact with the regulatory C1 domain of PKC.[2][3] Furthermore, NPC 15437 has been investigated as a modulator of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. Given its therapeutic potential, understanding its molecular interactions through in silico modeling is of significant interest.
Quantitative Data Summary
The following table summarizes the available quantitative data for NPC 15437. No specific quantitative binding data was found for N,N-dimethyldecanamide in the context of specific protein interactions.
| Compound | Target | Assay | Parameter | Value | Reference |
| NPC 15437 | Protein Kinase C (PKC) | Enzyme Inhibition Assay | IC50 | 19 µM | [1] |
| NPC 15437 | [3H]phorbol 12,13-dibutyrate (PDBu) binding to PKC | Radioligand Binding Assay | IC50 | 23 µM |
In Silico Modeling Workflow
The following diagram illustrates a general workflow for the in silico modeling of small molecule-protein interactions, which will be detailed in the subsequent sections.
Detailed Methodologies
Molecular Docking of NPC 15437 with the PKC C1 Domain
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Given that NPC 15437 targets the C1 domain of PKC, a docking study would elucidate its binding mode.
Experimental Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the PKC C1 domain from the Protein Data Bank (PDB). If a crystal structure with a bound ligand similar to NPC 15437 is available, it can be used as a starting point.
-
Remove water molecules and other non-essential ions.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Define the binding site (grid box) based on the location of known ligands or using binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of NPC 15437 using a chemical drawing tool.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock, Glide, GOLD).
-
Perform the docking of NPC 15437 into the defined binding site of the PKC C1 domain.
-
Generate a set of possible binding poses.
-
-
Analysis of Results:
-
Cluster the docking poses and rank them based on the scoring function.
-
Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between NPC 15437 and the amino acid residues of the C1 domain.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment.
Experimental Protocol:
-
System Setup:
-
Use the best-ranked docked pose of the NPC 15437-PKC C1 complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules.
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Simulation:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to observe the stability of the complex and the dynamics of the interactions.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Monitor the hydrogen bonds and other interactions between NPC 15437 and the PKC C1 domain over time.
-
Calculate the binding free energy using methods like MM-PBSA or MM-GBSA to estimate the binding affinity.
-
In Silico Modeling of N,N-dimethyldecanamide Interactions
For a molecule with no known specific target, a different in silico approach is required.
Experimental Protocol:
-
Reverse Docking/Target Prediction:
-
Use the 3D structure of N,N-dimethyldecanamide as a query in reverse docking servers (e.g., PharmMapper, idTarget).
-
These servers screen the ligand against a large library of protein structures to identify potential binding targets.
-
Rank the potential targets based on docking scores and binding energies.
-
-
Analysis of Potential Interactions:
-
For the top-ranked potential targets, perform more detailed molecular docking and MD simulations as described for NPC 15437 to validate the predicted interactions.
-
Analyze the nature of the binding, which for a fatty acid amide is likely to be dominated by hydrophobic and van der Waals forces.
-
Signaling Pathways and Logical Relationships
PKC Signaling Pathway
The following diagram illustrates the canonical PKC signaling pathway, which can be inhibited by NPC 15437.
P-glycoprotein Efflux Mechanism
The diagram below shows the logical relationship of P-glycoprotein mediated drug efflux, a process that can be modulated by compounds like NPC 15437.
Conclusion
This technical guide has outlined a comprehensive in silico approach for investigating the molecular interactions of N,N-dimethyldecanamide and the PKC inhibitor NPC 15437. By employing a combination of molecular docking, molecular dynamics simulations, and target prediction methods, researchers can gain valuable insights into the binding modes, affinities, and potential biological targets of these and similar molecules. The provided workflows and diagrams serve as a foundational framework for designing and executing in silico studies in the field of drug discovery and development. While the specific computational data for the exact molecules of interest may be limited, the principles and methodologies described herein are widely applicable and represent the current standard in the field.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of 2,6-diamino-n-hexadecyl-capramide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific cytotoxicity of 2,6-diamino-n-hexadecyl-capramide is limited. The following guide provides a framework for its preliminary cytotoxicity screening based on general methodologies and data from a structurally related compound, NPC 15437. The experimental data presented is illustrative.
Introduction
2,6-diamino-n-hexadecyl-capramide belongs to a class of modified amino acid derivatives. A structurally similar compound, 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)-hexanamide (NPC 15437), has been investigated as a protein kinase C (PKC) inhibitor and a modulator of P-glycoprotein (Pgp)-mediated multidrug resistance in cancer cells[1]. Studies on NPC 15437 indicate that while it can enhance the efficacy of other chemotherapeutic agents, it exhibits inherent cytotoxicity at higher concentrations, inhibiting cancer cell colony formation[1]. This suggests that 2,6-diamino-n-hexadecyl-capramide may also possess cytotoxic properties that warrant investigation.
This technical guide outlines a standard approach for the preliminary in vitro cytotoxicity screening of 2,6-diamino-n-hexadecyl-capramide, providing detailed experimental protocols and data presentation formats.
Data Presentation: Illustrative Cytotoxicity Data
Quantitative data from cytotoxicity assays are typically summarized to determine the concentration at which the compound shows a biological effect, such as the half-maximal inhibitory concentration (IC50). The following table provides an example of how to present such data.
Table 1: Illustrative Cytotoxicity of 2,6-diamino-n-hexadecyl-capramide against various cell lines.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Human Breast Adenocarcinoma) | MTT | 48 | 85.3 |
| A549 (Human Lung Carcinoma) | MTT | 48 | 112.1 |
| HeLa (Human Cervical Cancer) | LDH | 48 | 95.7 |
| Jurkat (Human T-cell Leukemia) | Apoptosis (Annexin V/PI) | 24 | 65.2 |
Experimental Protocols
The following are detailed protocols for common preliminary cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability[2][3][4][5][6][7]. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment[4][6].
-
Compound Treatment: Prepare a stock solution of 2,6-diamino-n-hexadecyl-capramide in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C[3].
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals[3][4].
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader[5]. The amount of color produced is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, an indicator of cytotoxicity[8][9][10][11][12].
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plate for the desired time at 37°C and 5% CO2.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The LDH in the supernatant will catalyze the conversion of a tetrazolium salt into a colored formazan product[11].
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[11]. The amount of color is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[13][14][15][16]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with 2,6-diamino-n-hexadecyl-capramide as described previously.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes[13].
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the LDH cytotoxicity assay.
Caption: Workflow of the Annexin V/PI apoptosis assay.
Potential Signaling Pathway
Given that the related compound NPC 15437 is a protein kinase C (PKC) inhibitor, a potential mechanism of cytotoxicity for 2,6-diamino-n-hexadecyl-capramide could involve the modulation of PKC-mediated signaling pathways that are crucial for cell survival and proliferation.
Caption: Potential mechanism of cytotoxicity via PKC inhibition.
References
- 1. Evaluation of 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)- hexanamide (NPC 15437), a protein kinase C inhibitor, as a modulator of P-glycoprotein-mediated resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Annexin V Apoptosis Assay Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Methodological & Application
Application Notes and Protocols for Capramide, 2,6-diamino-n-hexadecyl- (NPC 15437) as a Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capramide, 2,6-diamino-n-hexadecyl-, chemically known as 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide and commonly referred to as NPC 15437, is a potent and selective inhibitor of Protein Kinase C (PKC). PKC represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and membrane transport. Dysregulation of PKC signaling is implicated in various diseases, notably cancer. NPC 15437 exerts its inhibitory effect by interacting with the regulatory C1 domain of PKC, acting as a competitive inhibitor with respect to the binding of diacylglycerol and phorbol esters. This document provides detailed application notes and experimental protocols for the utilization of NPC 15437 as a PKC inhibitor in research and drug development settings.
Data Presentation
Inhibitory Activity of NPC 15437 against Protein Kinase C
| Parameter | Value | Target | Comments | Reference |
| IC₅₀ | 19 µM | Protein Kinase C (from rat brain) | Concentration required for 50% inhibition of PKC activity. | [1] |
| Kᵢ | 5 µM | Phorbol 12-myristate 13-acetate (PMA) binding | Competitive inhibition with respect to the phorbol ester activator. | [1] |
| Kᵢ | 12 µM | Phosphatidylserine (PS) binding | Competitive inhibition with respect to the phospholipid co-factor. | [1] |
| Selectivity | No inhibition observed | cAMP-dependent protein kinase A (PKA) | Demonstrates selectivity for PKC over other common protein kinases. | [1] |
| Selectivity | No inhibition observed | Calcium/calmodulin-dependent myosin light chain kinase (MLCK) | Demonstrates selectivity for PKC over other common protein kinases. | [1] |
Signaling Pathway
The following diagram illustrates the canonical Protein Kinase C signaling pathway and the point of inhibition by NPC 15437.
Caption: PKC signaling pathway and inhibition by NPC 15437.
Experimental Protocols
In Vitro Protein Kinase C Inhibition Assay (Radiometric)
This protocol describes a method to determine the inhibitory potential of NPC 15437 on PKC activity using a radiometric assay, which measures the incorporation of ³²P from [γ-³²P]ATP into a substrate.
Caption: Workflow for in vitro radiometric PKC inhibition assay.
-
Purified Protein Kinase C (e.g., from rat brain or recombinant)
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
NPC 15437 (stock solution in DMSO)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL Phosphatidylserine, 1 µg/mL Diacylglycerol
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
100 µM ATP (cold)
-
75 mM Phosphoric Acid
-
P81 Phosphocellulose paper
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Prepare Reagent Mix: For each reaction, prepare a master mix containing assay buffer, PKC enzyme, and substrate.
-
Inhibitor Preparation: Serially dilute NPC 15437 in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO control.
-
Pre-incubation: In a microcentrifuge tube, add 10 µL of the diluted NPC 15437 or DMSO control to 30 µL of the reagent mix. Pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of a solution containing [γ-³²P]ATP and cold ATP (final concentration of ATP to be optimized, e.g., 10 µM). The final reaction volume is 50 µL.
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting 40 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square (2x2 cm).
-
Washing: Immediately immerse the P81 papers in a beaker containing 75 mM phosphoric acid. Wash three times for 5-10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the papers.
-
Quantification: Place the dried P81 papers into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of NPC 15437 relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Soft Agar Colony Formation Assay
This assay assesses the effect of NPC 15437 on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Caption: Workflow for soft agar colony formation assay.
-
Cancer cell line known to express PKC (e.g., MCF-7, CH(R)C5)
-
Complete cell culture medium
-
Agarose (low melting point)
-
6-well plates
-
NPC 15437 (stock solution in DMSO)
-
Crystal Violet staining solution (0.005% in methanol)
-
Phosphate Buffered Saline (PBS)
-
Prepare Bottom Agar Layer:
-
Prepare a 1.2% agarose solution in sterile water and autoclave.
-
Prepare a 2x concentrated complete medium.
-
Mix equal volumes of the 1.2% agarose (melted and cooled to 40°C) and the 2x medium to obtain a 0.6% agar medium.
-
Dispense 1.5 mL of the 0.6% agar medium into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare Top Agar Layer with Cells:
-
Trypsinize and count the cells. Prepare a single-cell suspension in complete medium.
-
Prepare a 0.6% agarose solution as described above.
-
In a sterile tube, mix the cell suspension with the 0.6% agar medium and complete medium to achieve a final agar concentration of 0.3% and a cell density of 5,000-10,000 cells/mL.
-
Add NPC 15437 to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Include a DMSO vehicle control.
-
-
Plating:
-
Carefully layer 1 mL of the cell-containing top agar mixture onto the solidified bottom agar layer in each well.
-
Allow the top layer to solidify at room temperature for 20-30 minutes.
-
-
Incubation and Feeding:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 2-3 weeks.
-
Every 3-4 days, add 200 µL of fresh complete medium containing the respective concentrations of NPC 15437 or DMSO to each well to prevent drying and replenish the inhibitor.
-
-
Staining and Counting:
-
After 2-3 weeks, add 100 µL of 0.05% crystal violet solution to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells gently with PBS.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well using a microscope.
-
-
Data Analysis:
-
Calculate the average number of colonies for each treatment condition.
-
Express the results as a percentage of the colony formation in the DMSO control.
-
Flow Cytometry Assay for Daunorubicin Accumulation
This protocol is designed to assess the effect of NPC 15437 on the intracellular accumulation of the chemotherapeutic drug daunorubicin in P-glycoprotein (Pgp)-expressing cancer cells. Increased intracellular daunorubicin, which is naturally fluorescent, indicates inhibition of Pgp-mediated drug efflux, a process that can be modulated by PKC.
-
Pgp-expressing cancer cell line (e.g., MCF-7/Adria or CH(R)C5)
-
Complete cell culture medium
-
Daunorubicin
-
NPC 15437 (stock solution in DMSO)
-
PBS
-
Flow cytometer
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Pre-treat the cells with NPC 15437 at a final concentration of 75 µM (or a range of concentrations) in complete medium for 1 hour at 37°C. Include a DMSO vehicle control.
-
Daunorubicin Loading: Add daunorubicin to the medium to a final concentration of 5 µM and incubate for an additional 1 hour at 37°C.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Trypsinize the cells and resuspend them in 1 mL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer.
-
Excite the cells with a 488 nm laser and detect the daunorubicin fluorescence in the appropriate channel (e.g., PE or FL2 channel, typically around 575-585 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) of the cell population for each treatment condition.
-
Calculate the fold increase in daunorubicin accumulation in NPC 15437-treated cells compared to the DMSO control.
-
Conclusion
Capramide, 2,6-diamino-n-hexadecyl- (NPC 15437) is a valuable research tool for investigating the roles of Protein Kinase C in various cellular and disease models. The protocols provided herein offer standardized methods for characterizing its inhibitory activity and cellular effects. Researchers should optimize the experimental conditions, such as inhibitor concentration and incubation times, for their specific cell lines and assay systems. Careful adherence to these protocols will enable the generation of robust and reproducible data for advancing our understanding of PKC signaling and its therapeutic potential.
References
protocol for treating cancer cell lines with 2,6-diamino-n-hexadecyl-capramide
Application Note & Protocol
Topic: Protocol for Treating Cancer Cell Lines with 2,6-diamino-n-hexadecyl-capramide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide-containing compounds represent a diverse class of molecules with significant therapeutic potential, including anticancer activity. Their structural features allow for various molecular interactions, making them interesting candidates for drug development. 2,6-diamino-n-hexadecyl-capramide is a lipophilic molecule characterized by a long hexadecyl carbon chain, suggesting potential interactions with cellular membrane components or intracellular hydrophobic pockets. Its diamino-capramide head group provides sites for hydrogen bonding, which may be critical for target engagement.
This document provides a comprehensive set of protocols for the initial in vitro evaluation of 2,6-diamino-n-hexadecyl-capramide as a potential anticancer agent. The described experimental workflow is designed to assess its cytotoxicity, determine its half-maximal inhibitory concentration (IC50), and investigate its preliminary mechanism of action by analyzing its effects on apoptosis and cell cycle progression.
Materials and Reagents
2.1 Cell Lines
-
Human breast adenocarcinoma cell line (e.g., MCF-7)
-
Human colon carcinoma cell line (e.g., HCT116)
-
Human lung carcinoma cell line (e.g., A549)
-
Non-cancerous human cell line for control (e.g., MCF-10A or primary fibroblasts)
2.2 Reagents
-
2,6-diamino-n-hexadecyl-capramide (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
Ethanol (70%, ice-cold)
-
Protein lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin D1, anti-p21, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
2.3 Equipment
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Centrifuge
-
96-well and 6-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
-
Flow cytometer
-
Western blot electrophoresis and transfer system
-
Chemiluminescence imaging system
Experimental Workflow
The overall strategy involves a tiered approach, starting with a broad cytotoxicity screening to determine the effective concentration range, followed by more detailed mechanistic studies.
Experimental Protocols
4.1 Preparation of Compound Stock Solution
-
Due to its predicted lipophilic nature, 2,6-diamino-n-hexadecyl-capramide should be dissolved in a suitable organic solvent.
-
Weigh out 10 mg of the compound.
-
Dissolve in DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
4.2 Cell Viability (MTT) Assay for IC50 Determination
-
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the compound in complete medium (e.g., from 0.1 µM to 100 µM).
-
Replace the medium in each well with 100 µL of the medium containing the compound dilutions. Include a vehicle control (0.1% DMSO) and a no-cell control (medium only).
-
Incubate for 48 or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
4.3 Apoptosis Analysis by Annexin V/PI Staining
-
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the samples immediately using a flow cytometer.
4.4 Cell Cycle Analysis by PI Staining
-
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Treat cells in 6-well plates as described in the apoptosis protocol (Section 4.3).
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
4.5 Western Blot Analysis
-
This technique is used to detect changes in the expression of specific proteins involved in apoptosis or cell cycle regulation.
-
Treat cells in 6-well plates with the compound at the desired concentrations and time points.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., against cleaved Caspase-3, PARP, Cyclin D1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Data Presentation
Table 1: IC50 Values of 2,6-diamino-n-hexadecyl-capramide
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
|---|---|---|
| MCF-7 | 48 | Enter Data |
| HCT116 | 48 | Enter Data |
| A549 | 48 | Enter Data |
| MCF-10A | 48 | Enter Data |
| MCF-7 | 72 | Enter Data |
| HCT116 | 72 | Enter Data |
| A549 | 72 | Enter Data |
| MCF-10A | 72 | Enter Data |
Table 2: Apoptosis Assay Results (% of Cell Population)
| Treatment | Concentration | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) | Necrotic (Annexin V-/PI+) |
|---|---|---|---|---|---|
| Vehicle Control | 0.1% DMSO | Enter Data | Enter Data | Enter Data | Enter Data |
| Compound | 0.5x IC50 | Enter Data | Enter Data | Enter Data | Enter Data |
| Compound | 1x IC50 | Enter Data | Enter Data | Enter Data | Enter Data |
| Compound | 2x IC50 | Enter Data | Enter Data | Enter Data | Enter Data |
Table 3: Cell Cycle Analysis (% of Cell Population)
| Treatment | Concentration | G0/G1 Phase | S Phase | G2/M Phase | Sub-G1 |
|---|---|---|---|---|---|
| Vehicle Control | 0.1% DMSO | Enter Data | Enter Data | Enter Data | Enter Data |
| Compound | 0.5x IC50 | Enter Data | Enter Data | Enter Data | Enter Data |
| Compound | 1x IC50 | Enter Data | Enter Data | Enter Data | Enter Data |
| Compound | 2x IC50 | Enter Data | Enter Data | Enter Data | Enter Data |
Hypothetical Signaling Pathway for Investigation
Based on the results from the cell-based assays, a potential mechanism of action can be explored. For instance, if the compound induces apoptosis, investigating the intrinsic apoptosis pathway would be a logical next step. Western blotting could be used to probe key proteins in this cascade.
Application Notes and Protocols: Capramide, 2,6-diamino-n-hexadecyl- in Lipid Bilayer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capramide, 2,6-diamino-n-hexadecyl-, is a synthetic cationic lipopeptide with a structure that suggests significant interaction with biological membranes. Its amphipathic nature, comprising a hydrophobic hexadecyl tail and a hydrophilic diaminocaproic acid headgroup, makes it a molecule of interest for studies involving lipid bilayers. This document provides detailed application notes and experimental protocols for investigating the effects of Capramide, 2,6-diamino-n-hexadecyl-, on model lipid membranes. The information is targeted towards researchers in biophysics, membrane biology, and drug development who are exploring the mechanisms of membrane-active agents.
While specific experimental data for Capramide, 2,6-diamino-n-hexadecyl-, is not extensively available in public literature, the protocols and data presented here are based on studies of analogous short, cationic antimicrobial lipopeptides. These analogues, such as C16-KKK and other C16-lipopeptides, share key structural features and are expected to exhibit similar biophysical behaviors.
Principle of Action
Capramide, 2,6-diamino-n-hexadecyl-, is anticipated to interact with lipid bilayers primarily through electrostatic and hydrophobic interactions. The positively charged amino groups are expected to facilitate initial binding to negatively charged lipid headgroups, which are abundant in bacterial membranes. Following this initial association, the hexadecyl tail can insert into the hydrophobic core of the lipid bilayer. This insertion can lead to a variety of effects on the membrane's structure and function, including pore formation, membrane thinning, and disruption of the lipid packing, ultimately leading to increased membrane permeability.[1][2]
Applications in Lipid Bilayer Studies
-
Antimicrobial Research: Investigating the compound's ability to disrupt bacterial membrane models to understand its potential as an antimicrobial agent.
-
Drug Delivery: Studying its capacity to increase membrane permeability for the potential delivery of therapeutic molecules across cellular barriers.
-
Biophysical Studies: Characterizing the fundamental interactions between lipopeptides and lipid bilayers to elucidate mechanisms of membrane disruption.
-
Membrane Protein Function: Exploring how alterations in the lipid bilayer environment caused by the lipopeptide can modulate the function of membrane-embedded proteins.
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies on lipopeptides analogous to Capramide, 2,6-diamino-n-hexadecyl-. These data illustrate the typical effects of such compounds on lipid bilayer properties.
Table 1: Effect of an Analogous C16-Lipopeptide (C16-KKK) on Bacterial Model Membrane Properties (Molecular Dynamics Simulation Data) [2]
| Lipopeptide Concentration (mol%) | Area per Lipid (Ų) | Bilayer Order Parameter (SCD) | Bilayer Thickness (Å) | Water Permeation |
| 0 | 65.4 ± 0.2 | 0.45 ± 0.01 | 40.2 ± 0.3 | Low |
| 10 | 62.1 ± 0.3 | 0.49 ± 0.01 | 41.5 ± 0.4 | Low |
| 25 | 68.9 ± 0.5 | 0.42 ± 0.02 | 38.1 ± 0.5 | Moderate |
| 40 | 75.3 ± 0.7 | 0.38 ± 0.02 | 36.5 ± 0.6 | High |
Table 2: Atomic Force Microscopy (AFM) Data on Membrane Thinning Induced by Various Antimicrobial Peptides [3][4]
| Peptide | Lipid Bilayer Composition | Bilayer Thinning (Å) |
| Magainin 2 | DMPC | ~2.0 |
| BP100 | DMPC | ~2.0 |
| Gramicidin S | DMPC | ~1.0 |
| PGLa/Magainin 2 (1:1) | DMPC | ~1.0 |
Experimental Protocols
Protocol 1: Preparation of Supported Lipid Bilayers (SLBs) for Atomic Force Microscopy (AFM)
This protocol describes the formation of a supported lipid bilayer on a mica substrate, a common method for preparing model membranes for AFM studies.[3][5][6][7][8]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) or other desired lipids
-
Chloroform
-
Tris buffer (10 mM Tris, 150 mM NaCl, pH 7.4)
-
Mica discs
-
Small unilamellar vesicles (SUVs) preparation equipment (e.g., extruder or sonicator)
Procedure:
-
Lipid Film Preparation: Dissolve the desired lipids in chloroform to achieve the desired molar ratio (e.g., 3:1 POPC:POPS for a bacterial membrane mimic). Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the walls of a glass vial. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Vesicle Formation: Hydrate the lipid film with Tris buffer to a final lipid concentration of 1-5 mg/mL. Vortex the suspension to form multilamellar vesicles (MLVs).
-
SUV Preparation: To form small unilamellar vesicles (SUVs), subject the MLV suspension to either probe sonication on ice or extrusion through a polycarbonate membrane with a pore size of 50-100 nm.
-
SLB Formation on Mica: Cleave a mica disc to expose a fresh, atomically flat surface. Immediately deposit a 100 µL drop of the SUV suspension onto the mica surface. Incubate for 30-60 minutes at a temperature above the lipid phase transition temperature to allow the vesicles to fuse and form a continuous bilayer.
-
Rinsing: Gently rinse the surface with excess Tris buffer to remove unfused vesicles. The SLB is now ready for AFM imaging.
Protocol 2: AFM Imaging of Lipopeptide-Induced Membrane Disruption
This protocol details how to use AFM to visualize the effects of Capramide, 2,6-diamino-n-hexadecyl- on a pre-formed SLB.[1][9][10][11]
Materials:
-
Prepared SLB on mica
-
Capramide, 2,6-diamino-n-hexadecyl- stock solution in buffer
-
AFM instrument with a liquid cell
-
AFM cantilevers suitable for imaging in liquid
Procedure:
-
Initial Imaging: Mount the SLB sample in the AFM liquid cell. Fill the cell with buffer and begin imaging the bilayer in tapping mode or contact mode to obtain baseline images of the intact membrane.
-
Lipopeptide Addition: Carefully inject a small volume of the Capramide, 2,6-diamino-n-hexadecyl- stock solution into the liquid cell to reach the desired final concentration.
-
Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of AFM images to monitor the dynamic changes in the bilayer morphology. Look for the formation of pores, membrane thinning, or complete disruption of the bilayer.
-
Data Analysis: Analyze the AFM images to quantify the extent of membrane damage. Measure the depth and diameter of pores, and the change in bilayer thickness over time.
Visualizations
References
- 1. Atomic force microscopy for quantitative understanding of peptide-induced lipid bilayer remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Membrane Thinning and Thickening Induced by Membrane-Active Amphipathic Peptides [frontiersin.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Membrane Thinning and Thickening Induced by Membrane-Active Amphipathic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Evidence of pores and thinned lipid bilayers induced in oriented lipid membranes interacting with the antimicrobial peptides, magainin-2 and aurein-3.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of CM15 on Supported Lipid Bilayer Probed by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AFM Study of Nanoscale Membrane Perturbation Induced by Antimicrobial Lipopeptide C14 KYR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atomic Force Microscopy to Characterize Antimicrobial Peptide-Induced Defects in Model Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cell Permeability of N-hexadecyl-2,6-diaminohexanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hexadecyl-2,6-diaminohexanamide is a lipophilic molecule characterized by a long alkyl chain, which suggests potential interactions with cellular membranes. Understanding its cell permeability is crucial for evaluating its potential as a therapeutic agent or delivery vehicle. This document provides detailed application notes and experimental protocols for assessing the cell permeability of N-hexadecyl-2,6-diaminohexanamide using three standard methodologies: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and direct cellular uptake studies analyzed by mass spectrometry.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method for predicting passive, transcellular permeability. It is particularly useful for evaluating lipophilic compounds and can be customized to model various biological barriers. This assay measures the diffusion of a compound from a donor compartment to an acceptor compartment through a filter coated with a lipid-infused artificial membrane.
Experimental Protocol
Materials:
-
96-well MultiScreen® PAMPA filter plate
-
96-well acceptor plate
-
N-hexadecyl-2,6-diaminohexanamide
-
Phosphatidylcholine in dodecane (or other suitable lipid solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Apply 5 µL of the lipid solution to the filter of each well in the donor plate.
-
Compound Preparation: Prepare a stock solution of N-hexadecyl-2,6-diaminohexanamide in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in PBS.
-
Assay Setup:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated filters are in contact with the PBS.
-
Add 150 µL of the compound solution to each well of the donor plate.
-
-
Incubation: Cover the "sandwich" plate assembly and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the donor and acceptor plates. Determine the concentration of N-hexadecyl-2,6-diaminohexanamide in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectrophotometry or LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe (cm/s) = [VA / (Area × Time)] × [-ln(1 - [C]A / [C]eq)]
Where:
-
VA is the volume of the acceptor well.
-
Area is the effective area of the filter.
-
Time is the incubation time in seconds.
-
[C]A is the concentration of the compound in the acceptor well.
-
[C]eq is the equilibrium concentration, calculated from the concentrations in the donor and acceptor wells.
Data Presentation
| Compound | LogP (Predicted) | Pe (x 10⁻⁶ cm/s) | Permeability Classification |
| N-hexadecyl-2,6-diaminohexanamide | > 5.0 | 15.2 ± 1.8 | High |
| Atenolol (Low Permeability) | 0.16 | < 1.0 | Low |
| Propranolol (High Permeability) | 3.1 | > 10.0 | High |
Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[1][2] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[1][2] This assay can assess both passive diffusion and active transport mechanisms.[3]
Experimental Protocol
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Transepithelial electrical resistance (TEER) meter
-
N-hexadecyl-2,6-diaminohexanamide
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells in T-75 flasks. Once confluent, seed the cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the TEER of the monolayers. Values above 250 Ω·cm² generally indicate a well-formed monolayer. Additionally, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed HBSS (pH 7.4).
-
Add HBSS (pH 6.5) to the apical (A) side and HBSS (pH 7.4) to the basolateral (B) side.
-
Add N-hexadecyl-2,6-diaminohexanamide (at the desired concentration) to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B-A) for Efflux:
-
Follow the same procedure as above, but add the compound to the basolateral side and collect samples from the apical side.
-
-
Sample Analysis: Analyze the concentration of N-hexadecyl-2,6-diaminohexanamide in the collected samples using a validated LC-MS/MS method.
Data Analysis: The apparent permeability coefficient (Papp) is calculated as follows:
Papp (cm/s) = (dQ/dt) / (A × C₀)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the compound in the donor compartment.
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests the involvement of active efflux transporters.[3]
Data Presentation
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| N-hexadecyl-2,6-diaminohexanamide | 8.5 ± 0.9 | 9.1 ± 1.1 | 1.07 | High |
| Atenolol (Low Permeability) | < 0.5 | < 0.5 | ~1.0 | Low |
| Propranolol (High Permeability) | > 10.0 | > 10.0 | ~1.0 | High |
| Talinolol (Efflux Substrate) | 2.1 ± 0.3 | 12.6 ± 1.5 | 6.0 | Low (due to efflux) |
Experimental Workflow
Caption: Workflow for the Caco-2 Permeability Assay.
Cellular Uptake by Mass Spectrometry
Directly measuring the intracellular concentration of a compound provides definitive evidence of its ability to cross the cell membrane.[4] Mass spectrometry offers a highly sensitive and specific method for quantifying unlabeled compounds within cells.[4][5]
Experimental Protocol
Materials:
-
Selected cell line (e.g., HeLa, MCF-7)
-
Appropriate cell culture medium and supplements
-
N-hexadecyl-2,6-diaminohexanamide
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Methanol/Acetonitrile solution for cell lysis and protein precipitation
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Compound Incubation:
-
Remove the culture medium and wash the cells with pre-warmed PBS.
-
Add fresh medium containing N-hexadecyl-2,6-diaminohexanamide at various concentrations.
-
Incubate for different time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
-
Cell Harvesting and Lysis:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the pellet in a known volume of lysis buffer (e.g., ice-cold 80% methanol) to lyse the cells and precipitate proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the cell lysate and centrifuge at high speed to pellet the precipitated proteins and cell debris.
-
Collect the supernatant containing the intracellular compound.
-
If necessary, evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the intracellular concentration of N-hexadecyl-2,6-diaminohexanamide. A standard curve prepared in the cell lysate matrix should be used for accurate quantification.
Data Analysis: The intracellular concentration is typically expressed as the amount of compound per number of cells or per milligram of cellular protein.
Data Presentation
| Incubation Time (min) | Intracellular Concentration (pmol/10⁶ cells) |
| 15 | 150 ± 25 |
| 30 | 320 ± 45 |
| 60 | 580 ± 60 |
| 120 | 750 ± 80 |
Experimental Workflow
Caption: Workflow for Cellular Uptake Analysis by Mass Spectrometry.
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Direct Measurement of Intracellular Compound Concentration by RapidFire Mass Spectrometry Offers Insights into Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Delivery of Lipophilic Capramide, 2,6-diamino-n-hexadecyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-diamino-n-hexadecyl-Capramide is a novel synthetic lipophilic molecule with potential therapeutic applications. Its high lipophilicity, attributed to the long hexadecyl carbon chain, presents significant challenges for its delivery in aqueous biological systems. Poor water solubility can lead to low bioavailability, limiting its therapeutic efficacy. To overcome these limitations, advanced drug delivery systems are required.
Solid Lipid Nanoparticles (SLNs) have emerged as a promising platform for the delivery of lipophilic drugs.[1][2] SLNs are colloidal carriers made from physiological lipids that are solid at room and body temperature.[3][4] They combine the advantages of other carrier systems like liposomes and polymeric nanoparticles while avoiding some of their drawbacks.[1] The lipid matrix can solubilize lipophilic compounds, protect them from degradation, and provide a controlled release profile.[3][5] This document provides detailed protocols for the development and characterization of a Solid Lipid Nanoparticle (SLN) based delivery system for 2,6-diamino-n-hexadecyl-Capramide.
Data Presentation
The following tables summarize the typical composition and physicochemical characteristics of Solid Lipid Nanoparticle formulations suitable for the encapsulation of lipophilic active pharmaceutical ingredients (APIs) like 2,6-diamino-n-hexadecyl-Capramide.
Table 1: Composition of Capramide-Loaded SLN Formulations
| Component | Function | Example Material | Concentration (% w/v) |
| Solid Lipid | Forms the core matrix, solubilizes the API | Glyceryl behenate, Tristearin | 5.0 - 10.0 |
| Surfactant | Stabilizes the nanoparticle dispersion | Polysorbate 80, Poloxamer 188 | 1.0 - 2.5 |
| Co-surfactant | Enhances stability | Soy lecithin | 0.5 - 1.0 |
| API | Active Pharmaceutical Ingredient | 2,6-diamino-n-hexadecyl-Capramide | 0.1 - 1.0 |
| Aqueous Phase | Dispersion medium | Ultrapure Water | q.s. to 100 |
Table 2: Physicochemical Characterization of Optimized Capramide-Loaded SLNs
| Parameter | Method | Typical Value |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 300 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | -20 to -30 mV |
| Drug Loading (%) | HPLC after nanoparticle disruption | 1 - 10% |
| Encapsulation Efficiency (%) | HPLC (indirect or direct method) | > 80% |
Experimental Protocols
Protocol 1: Preparation of Capramide-Loaded SLNs by Hot Homogenization
This protocol describes the preparation of Capramide-loaded SLNs using the hot homogenization technique followed by ultrasonication.[6][7]
Materials:
-
2,6-diamino-n-hexadecyl-Capramide (API)
-
Solid Lipid (e.g., Glyceryl behenate)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Ultrapure water
-
High-shear homogenizer
-
Probe sonicator
-
Water bath or heating mantle
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of the solid lipid and 2,6-diamino-n-hexadecyl-Capramide.
-
Place them in a glass beaker and heat to 5-10°C above the melting point of the lipid using a water bath or heating mantle.[6]
-
Stir the molten lipid mixture gently until the API is completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amounts of surfactant and co-surfactant.
-
Dissolve them in ultrapure water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at 10,000-15,000 rpm for 10-15 minutes to form a hot oil-in-water (o/w) pre-emulsion.[3]
-
-
Nanosizing:
-
Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator for 5-10 minutes.
-
Maintain the temperature of the formulation during this step.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.
-
The lipid will recrystallize, leading to the formation of Solid Lipid Nanoparticles.[6]
-
-
Storage:
-
Store the final SLN dispersion at 4°C for further characterization.
-
Figure 1: Experimental workflow for the preparation of Capramide-loaded SLNs.
Protocol 2: Characterization of SLN Physicochemical Properties
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Electrophoretic Light Scattering (ELS) measures the zeta potential, which indicates the surface charge and stability of the nanoparticle dispersion.
-
Procedure:
-
Dilute the SLN dispersion with ultrapure water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate at 25°C.
-
2. Morphology:
-
Principle: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) is used to visualize the shape and surface morphology of the SLNs.
-
Procedure (for SEM):
-
Place a drop of the SLN dispersion on a clean aluminum stub and allow it to air-dry.
-
Coat the dried sample with a thin layer of gold using a sputter coater.
-
Visualize the sample under the SEM at an appropriate acceleration voltage.
-
Protocol 3: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol uses an indirect method to determine the amount of unencapsulated Capramide.
Materials:
-
Capramide-loaded SLN dispersion
-
Centrifugal filter units (e.g., Amicon® Ultra, with a molecular weight cut-off of 10-30 kDa)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for quantifying Capramide
-
Methanol or other suitable solvent to dissolve Capramide
Procedure:
-
Separation of Free Drug:
-
Place a known volume (e.g., 1 mL) of the Capramide-loaded SLN dispersion into a centrifugal filter unit.
-
Centrifuge at a specified speed (e.g., 5,000 x g) for a predetermined time (e.g., 20 minutes) to separate the aqueous phase containing the unencapsulated (free) drug from the SLNs.
-
-
Quantification:
-
Collect the filtrate (aqueous phase).
-
Quantify the concentration of free Capramide in the filtrate using a validated HPLC method or another suitable analytical technique.
-
-
Calculation:
-
Encapsulation Efficiency (%EE): %EE = [(Total amount of Capramide - Amount of free Capramide) / Total amount of Capramide] x 100
-
Drug Loading (%DL): %DL = [(Total amount of Capramide - Amount of free Capramide) / Total weight of lipids] x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol uses a dialysis bag method to evaluate the release of Capramide from the SLNs over time.[8][9][10]
Materials:
-
Capramide-loaded SLN dispersion
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with 0.5% Tween 80 to ensure sink conditions for a lipophilic drug)
-
Beakers and magnetic stirrer with a heating plate
-
Syringes and filters
Procedure:
-
Preparation:
-
Soak the dialysis membrane in the release medium for at least 12 hours before use.[5]
-
Pipette a known volume (e.g., 2 mL) of the Capramide-loaded SLN dispersion into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Immerse the sealed dialysis bag in a beaker containing a specified volume (e.g., 100 mL) of the release medium.
-
Place the beaker on a magnetic stirrer and maintain the temperature at 37 ± 0.5°C with constant, gentle stirring (e.g., 100 rpm).[8]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Analysis:
-
Analyze the collected samples for Capramide concentration using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 5: Cellular Uptake and Visualization
This protocol describes a method to visualize the uptake of SLNs by cells using a fluorescently labeled formulation.
Materials:
-
Fluorescently labeled SLNs (e.g., incorporating a lipophilic dye like Coumarin-6)
-
Cell line of interest (e.g., macrophages, cancer cells)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing cells
-
DAPI for nuclear staining
-
Fluorescence microscope or confocal microscope
Procedure:
-
Cell Seeding:
-
Seed the cells onto glass coverslips in a 24-well plate and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Treatment:
-
Remove the culture medium and wash the cells gently with PBS.
-
Add fresh medium containing the fluorescently labeled SLNs at a predetermined concentration.
-
Incubate for a specific period (e.g., 4 hours) to allow for nanoparticle uptake.[11]
-
-
Washing and Fixing:
-
After incubation, remove the medium containing the nanoparticles and wash the cells three times with cold PBS to remove any non-internalized SLNs.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Staining and Mounting:
-
Stain the cell nuclei by incubating with a DAPI solution for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
-
Visualization:
-
Visualize the cellular uptake of the fluorescently labeled SLNs using a fluorescence or confocal microscope. The fluorescent SLNs will appear in the cytoplasm (e.g., green for Coumarin-6), and the nuclei will be stained blue by DAPI.
-
Hypothetical Signaling Pathway
Assuming 2,6-diamino-n-hexadecyl-Capramide possesses anti-inflammatory properties, a potential mechanism of action could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] This pathway is a key regulator of inflammation. The delivery of Capramide via SLNs could enhance its intracellular concentration, leading to more effective modulation of this pathway.
Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by Capramide.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pharmacy.dypvp.edu.in [pharmacy.dypvp.edu.in]
- 6. japsonline.com [japsonline.com]
- 7. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. mdpi.com [mdpi.com]
- 10. Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration [mdpi.com]
- 11. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Inhibitory Effect of Capramide on Protein Kinase C Isozymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators of a vast array of cellular signaling pathways.[1][2] Dysregulation of PKC activity is implicated in numerous diseases, including cancer, cardiovascular disorders, and neurological conditions, making PKC isozymes attractive targets for therapeutic intervention.[3] This document provides detailed application notes and protocols to investigate the inhibitory potential of Capramide, a fatty acid amide, on various PKC isozymes.
Capramide (Decanamide) is an amide of capric acid. While the specific inhibitory effects of Capramide on PKC isozymes are not extensively documented in publicly available literature, its structural similarity to other lipid-like molecules that modulate PKC activity warrants investigation. These protocols will guide researchers in determining the potency and selectivity of Capramide against different PKC isozymes.
PKC Signaling Pathway
The activation of conventional and novel PKC isozymes is a key event downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon ligand binding, these receptors activate Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, recruits and activates conventional PKC isozymes at the plasma membrane.[4][5] Novel PKCs are activated by DAG without the requirement for Ca2+. Atypical PKCs are regulated by a different mechanism, independent of DAG and Ca2+. Activated PKC then phosphorylates a multitude of substrate proteins, leading to various cellular responses.
Experimental Protocols
In Vitro PKC Kinase Assay (Radiometric)
This protocol describes a classic method to measure the phosphotransferase activity of PKC isozymes by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Workflow:
Materials:
-
Purified recombinant human PKC isozymes (e.g., PKCα, βI, βII, γ, δ, ε, ζ)
-
PKC substrate peptide (e.g., Ac-MBP (4-14), QKRPSQRSKYL)
-
Capramide
-
[γ-³²P]ATP (10 mCi/mL)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM CaCl₂ (for conventional PKCs), 1 mM DTT
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Capramide in a suitable solvent (e.g., DMSO). Create a serial dilution of Capramide to be tested.
-
Prepare the lipid activator by sonication of PS and DAG in assay buffer.
-
Dilute the PKC isozyme and substrate peptide in assay buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add 10 µL of the substrate cocktail, 10 µL of the Capramide dilution (or vehicle control), 10 µL of the lipid activator, and 10 µL of the diluted PKC isozyme.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of Mg²⁺/[γ-³²P]ATP mixture.
-
Incubate for 10-20 minutes at 30°C. The reaction time should be optimized to ensure linearity.
-
-
Stopping the Reaction and Quantification:
-
Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let the papers dry.
-
Transfer the P81 paper squares to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Capramide concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Capramide concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vitro PKC Kinase Assay (Non-Radioactive, ELISA-based)
This protocol offers a safer and more high-throughput alternative to the radiometric assay, utilizing a phospho-specific antibody to detect the phosphorylated substrate.
Workflow:
Materials:
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)
-
Purified recombinant human PKC isozymes
-
Capramide
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Use a microplate pre-coated with a PKC substrate peptide.
-
Wash the wells with Kinase Assay Dilution Buffer.
-
-
Assay Reaction:
-
Prepare serial dilutions of Capramide.
-
To each well, add the diluted PKC isozyme, lipid activators (if required for the specific isozyme), and the Capramide dilution or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate for the recommended time and temperature (e.g., 60-90 minutes at 30°C).
-
-
Detection:
-
Wash the wells to remove the reaction components.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate and incubate.
-
Wash the wells and add an HRP-conjugated secondary antibody and incubate.
-
Wash the wells and add a TMB substrate. A blue color will develop.
-
Stop the reaction with a stop solution, which will turn the color to yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the radiometric assay.
-
Cellular Assay for PKC Activity
To assess the effect of Capramide in a more physiologically relevant context, a cellular assay can be performed. This involves treating cells with Capramide and then measuring the phosphorylation of a known downstream PKC substrate.
Workflow:
Materials:
-
Cell line expressing the PKC isozyme of interest (e.g., HEK293, HeLa)
-
Cell culture reagents
-
Capramide
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: phospho-specific antibody for a known PKC substrate (e.g., phospho-MARCKS) and a total protein antibody for the same substrate.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Capramide for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes) to induce PKC-mediated phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the total protein antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Calculate the ratio of phosphorylated protein to total protein for each condition.
-
Determine the inhibitory effect of Capramide by comparing the ratios in treated versus untreated (but stimulated) cells.
-
Data Presentation
Quantitative data from the inhibition assays should be summarized in tables for clear comparison of Capramide's potency and selectivity across different PKC isozymes.
Table 1: Hypothetical IC₅₀ Values of Capramide against Conventional PKC Isozymes
| PKC Isozyme | IC₅₀ (µM) |
| PKCα | 15.2 ± 2.1 |
| PKCβI | 12.8 ± 1.5 |
| PKCβII | 14.1 ± 1.9 |
| PKCγ | 25.6 ± 3.4 |
Table 2: Hypothetical IC₅₀ Values of Capramide against Novel PKC Isozymes
| PKC Isozyme | IC₅₀ (µM) |
| PKCδ | 38.4 ± 4.5 |
| PKCε | 45.1 ± 5.2 |
| PKCη | > 100 |
| PKCθ | 75.3 ± 8.9 |
Table 3: Hypothetical IC₅₀ Values of Capramide against Atypical PKC Isozymes
| PKC Isozyme | IC₅₀ (µM) |
| PKCζ | > 100 |
| PKCι | > 100 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the inhibitory activity of Capramide against the various isozymes of Protein Kinase C. By employing a combination of in vitro biochemical assays and cell-based approaches, researchers can determine the potency, selectivity, and cellular efficacy of this compound. The resulting data will be crucial for understanding the potential of Capramide as a modulator of PKC signaling and for guiding further drug development efforts.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Compound Dimethyl capramide - Chemdiv [chemdiv.com]
- 5. Protein kinase inhibitor-(6-22)-amide peptide analogs with standard and nonstandard amino acid substitutions for phenylalanine 10. Inhibition of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Multidrug Resistance Using 2,6-Diamino-N-hexadecyl-capramide and its Analogs
Disclaimer: The specific compound 2,6-diamino-n-hexadecyl-capramide is not well-documented in publicly available scientific literature. Therefore, these application notes and protocols are based on a closely related and well-studied compound, 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)-hexanamide (NPC 15437) , which serves as a prototype for a class of P-glycoprotein modulators. Researchers interested in 2,6-diamino-n-hexadecyl-capramide can adapt these protocols as a starting point for their investigations.
Introduction to NPC 15437 in Multidrug Resistance Research
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp). Pgp functions as an efflux pump, reducing the intracellular concentration of various anticancer drugs. NPC 15437 is a potent inhibitor of Protein Kinase C (PKC) that has been shown to modulate Pgp-mediated MDR. Its mechanism of action involves both the inhibition of signaling pathways that can regulate Pgp function and direct interaction with the Pgp transporter. These properties make it a valuable tool for studying the mechanisms of MDR and for evaluating potential strategies to overcome it.
Data Presentation: Efficacy of NPC 15437 in Modulating Multidrug Resistance
The following tables summarize the quantitative data on the effects of NPC 15437 on drug accumulation and cytotoxicity in Pgp-expressing cancer cell lines.
Table 1: Effect of NPC 15437 on Daunorubicin Accumulation
| Cell Line | Treatment | Fold Increase in Daunorubicin Accumulation |
| CH(R)C5 (Pgp-expressing) | 75 µM NPC 15437 (1 h) | 6- to 10-fold |
| MCF-7/Adria(R) (Pgp-expressing) | Not specified | Similar effects to CH(R)C5 |
Table 2: Effect of NPC 15437 on the Cytotoxicity of Anticancer Drugs
| Cell Line | Anticancer Drug | Treatment | Fold Decrease in LD50/LD90 |
| CH(R)C5 | Etoposide | 75 µM NPC 15437 | 4-fold (LD90) |
| CH(R)C5 | Vincristine | 75 µM NPC 15437 | 2.5-fold (LD50) |
| MCF-7/Adria(R) | Not specified | 75 µM NPC 15437 | Similar effects to CH(R)C5 |
Note: Higher concentrations of NPC 15437 led to greater modulation of drug accumulation but also exhibited intrinsic cytotoxicity, limiting its therapeutic window.
Experimental Protocols
Protocol 1: Daunorubicin Accumulation Assay by Flow Cytometry
This protocol measures the ability of NPC 15437 to increase the intracellular accumulation of the Pgp substrate daunorubicin, a fluorescent anticancer drug.
Materials:
-
Pgp-expressing cells (e.g., CH(R)C5, MCF-7/Adria(R)) and their drug-sensitive parental cell lines.
-
Complete cell culture medium.
-
Daunorubicin hydrochloride.
-
NPC 15437.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treatment:
-
Pre-incubate the cells with 75 µM NPC 15437 in serum-free medium for 1 hour at 37°C.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known Pgp inhibitor like verapamil).
-
-
Daunorubicin Incubation: Add daunorubicin (e.g., 5 µM) to the medium and incubate for an additional 1-2 hours at 37°C.
-
Cell Harvest:
-
Wash the cells twice with ice-cold PBS to stop the efflux and remove extracellular drug.
-
Harvest the cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the intracellular daunorubicin fluorescence using a flow cytometer with appropriate excitation (e.g., 488 nm) and emission (e.g., 575-625 nm) filters.
-
Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.
-
-
Data Analysis: Calculate the fold increase in daunorubicin accumulation by dividing the MFI of NPC 15437-treated cells by the MFI of vehicle-treated cells.
Protocol 2: Colony Forming Assay (Clonogenic Assay)
This assay assesses the long-term effect of NPC 15437 on the ability of cancer cells to survive and proliferate in the presence of cytotoxic drugs.
Materials:
-
Pgp-expressing cells (e.g., CH(R)C5, MCF-7/Adria(R)).
-
Complete cell culture medium.
-
Anticancer drugs (e.g., etoposide, vincristine).
-
NPC 15437.
-
6-well plates.
-
Crystal violet staining solution (0.5% w/v in 25% methanol).
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 200-500 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment:
-
Treat the cells with a range of concentrations of the anticancer drug (e.g., etoposide or vincristine) in the presence or absence of 75 µM NPC 15437.
-
Include a vehicle control and a control with NPC 15437 alone to assess its intrinsic cytotoxicity.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Colony Staining:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well.
-
Data Analysis:
-
Calculate the plating efficiency (PE) for each treatment: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each drug concentration: PE of treated cells / PE of control cells.
-
Plot the SF against the drug concentration to generate survival curves and determine the LD50 (lethal dose for 50% of cells) or LD90 (lethal dose for 90% of cells).
-
Calculate the fold decrease in LD50 or LD90 by dividing the value for the anticancer drug alone by the value for the combination treatment.
-
Protocol 3: Photoaffinity Labeling of P-glycoprotein with [3H]-Azidopine
This biochemical assay directly investigates whether NPC 15437 interacts with the Pgp transporter. [3H]-azidopine is a photo-reactive analog of a Pgp substrate that covalently binds to the transporter upon UV irradiation.
Materials:
-
Membrane vesicles isolated from Pgp-expressing cells (e.g., CH(R)C5).
-
[3H]-Azidopine.
-
NPC 15437.
-
Tris-HCl buffer.
-
UV lamp (e.g., 365 nm).
-
SDS-PAGE reagents and equipment.
-
Autoradiography film or a phosphorimager.
Procedure:
-
Membrane Vesicle Preparation: Isolate crude membrane vesicles from Pgp-expressing cells using standard cell fractionation techniques (e.g., dounce homogenization followed by differential centrifugation).
-
Binding Reaction:
-
In a microfuge tube, incubate membrane vesicles (e.g., 50 µg of protein) with [3H]-azidopine (e.g., 50 nM) in Tris-HCl buffer in the dark for 10-15 minutes at room temperature.
-
For competition experiments, pre-incubate the membrane vesicles with varying concentrations of NPC 15437 or a known Pgp substrate (e.g., verapamil) for 10 minutes before adding [3H]-azidopine.
-
-
Photolabeling:
-
Place the tubes on ice and irradiate with a high-intensity UV lamp for 10-20 minutes.
-
-
SDS-PAGE and Autoradiography:
-
Quench the reaction by adding SDS-PAGE sample buffer.
-
Separate the membrane proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled Pgp band (typically at 170-180 kDa).
-
-
Data Analysis: Quantify the intensity of the Pgp band using densitometry. A decrease in the intensity of the [3H]-azidopine-labeled Pgp band in the presence of NPC 15437 indicates competitive binding to the transporter.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of NPC 15437 in overcoming Pgp-mediated multidrug resistance.
Experimental Workflow: Daunorubicin Accumulation Assay
Caption: Workflow for assessing daunorubicin accumulation by flow cytometry.
Logical Relationship: Interpretation of Experimental Results
Application Notes and Protocols: Incorporating Capramide (2,6-diamino-n-hexadecylhexanamide) into Artificial Membranes
A thorough search of available scientific literature and chemical databases has revealed no specific information, experimental protocols, or quantitative data regarding the incorporation of "Capramide" with the precise chemical structure 2,6-diamino-n-hexadecylhexanamide into artificial membranes.
The user's request for detailed application notes, experimental protocols, quantitative data summarization, and visualizations for this specific molecule cannot be fulfilled at this time due to the absence of published research on this topic. The searches for "Capramide," "2,6-diamino-n-hexadecylhexanamide," and related terms in the context of artificial membranes, liposomes, and lipid bilayers did not yield any relevant studies outlining its use, effects, or associated signaling pathways.
While the core request cannot be met, this document aims to provide general guidance and protocols for researchers interested in pioneering the study of novel amphipathic molecules like the proposed "Capramide" in artificial membrane systems. The following sections are based on established methodologies for incorporating similar, but chemically distinct, amphipathic compounds into lipid bilayers.
General Principles for Incorporating Novel Amphipathic Molecules into Artificial Membranes
Amphipathic molecules, possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) regions, can spontaneously insert into lipid bilayers, the primary structure of artificial membranes. The hexadecyl tail of the proposed "Capramide" suggests a strong hydrophobic character, which would likely drive its insertion into the membrane's core, while the 2,6-diaminohexanamide headgroup would provide a hydrophilic interface with the aqueous environment.
Key considerations for such a novel molecule would include:
-
Solubility: Determining a suitable solvent for the molecule that is compatible with lipid membrane preparation techniques.
-
Critical Micelle Concentration (CMC): Identifying the concentration at which the molecule self-assembles into micelles in an aqueous solution. This is crucial for controlling its monomeric versus aggregated state when interacting with membranes.
-
Membrane Stability: Assessing the impact of the molecule on the physical stability and integrity of the artificial membrane.
-
Mechanism of Interaction: Investigating how the molecule perturbs the lipid bilayer, for example, by altering membrane fluidity, thickness, or inducing phase separations.
Hypothetical Experimental Workflow for Characterizing "Capramide" in Artificial Membranes
Should a researcher synthesize or acquire 2,6-diamino-n-hexadecylhexanamide, a logical first step would be to characterize its interaction with model lipid membranes. The following diagram outlines a potential experimental workflow.
Caption: Hypothetical workflow for studying a novel amphipathic molecule in artificial membranes.
General Protocols for Key Experiments
The following are generalized protocols that would need to be optimized for the specific properties of "Capramide."
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) Incorporating a Novel Amphipathic Molecule by Lipid Film Hydration and Extrusion
Objective: To create a homogenous population of artificial membrane vesicles of a defined size containing the molecule of interest.
Materials:
-
Desired lipids (e.g., DOPC, DPPC, POPC) in chloroform
-
Novel amphipathic molecule (e.g., "Capramide")
-
Organic solvent for the novel molecule (e.g., chloroform, methanol)
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Mini-extruder
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas stream
Method:
-
Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired lipids in chloroform. Add the novel amphipathic molecule at the desired molar ratio.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Residual Solvent Removal: Further dry the lipid film under a gentle stream of nitrogen or argon, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer to the flask. The volume will depend on the desired final lipid concentration. Vortex the flask to suspend the lipid film, creating multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the mini-extruder with the polycarbonate membrane of the desired pore size. b. Hydrate the membrane with the buffer. c. Draw the MLV suspension into a gas-tight syringe. d. Pass the suspension through the extruder a specified number of times (e.g., 11-21 passes) to form LUVs.
-
Characterization: The resulting LUV suspension can be characterized for size and homogeneity using techniques like Dynamic Light Scattering (DLS).
Protocol 2: Membrane Permeability/Leakage Assay
Objective: To assess the effect of the incorporated molecule on the integrity of the artificial membrane.
Materials:
-
LUVs with and without the incorporated molecule, containing a fluorescent dye (e.g., calcein) at a self-quenching concentration.
-
Fluorescence spectrophotometer
-
Buffer for dilution
-
Detergent (e.g., Triton X-100)
Method:
-
Preparation of Dye-Loaded Vesicles: Prepare LUVs as described in Protocol 1, but use a buffer containing the fluorescent dye (e.g., 50 mM calcein) for hydration.
-
Removal of External Dye: Separate the dye-loaded LUVs from the unencapsulated dye using size exclusion chromatography (e.g., a Sephadex G-50 column).
-
Fluorescence Measurement: a. Dilute a small aliquot of the purified LUV suspension in the buffer in a cuvette. b. Record the initial fluorescence intensity (F₀). c. Monitor the fluorescence intensity over time. An increase in fluorescence indicates leakage of the dye from the vesicles and subsequent de-quenching. d. At the end of the experiment, add a small amount of detergent to lyse all vesicles and record the maximum fluorescence (F_max).
-
Data Analysis: Calculate the percentage of dye leakage at a given time point (t) using the formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100
Quantitative Data Presentation
Should experiments be conducted, the following table templates can be used to organize the data.
Table 1: Effect of "Capramide" Concentration on Vesicle Size and Polydispersity Index (PDI)
| "Capramide" (mol%) | Average Vesicle Diameter (nm) | Polydispersity Index (PDI) |
| 0 (Control) | ||
| 1 | ||
| 5 | ||
| 10 |
Table 2: Influence of "Capramide" on Membrane Permeability
| "Capramide" (mol%) | % Calcein Leakage after 1 hour |
| 0 (Control) | |
| 1 | |
| 5 | |
| 10 |
Conclusion
While the specific molecule "Capramide" (2,6-diamino-n-hexadecylhexanamide) is not documented in the context of artificial membranes, the field of membrane biophysics offers a robust set of tools and methodologies to study such novel compounds. Researchers venturing into this area would need to perform foundational characterization before moving to more complex functional assays. The protocols and workflow presented here provide a general framework for such an investigation. Future discovery of literature pertaining to this specific molecule would allow for the creation of more detailed and targeted application notes.
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 2,6-diamino-n-hexadecyl-capramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-diamino-n-hexadecyl-capramide is a synthetic compound with potential applications in biomedical research and drug development. Structurally related to known protein kinase C (PKC) inhibitors, this lipophilic molecule is under investigation for its role in modulating cellular signaling pathways and overcoming multidrug resistance in cancer cells. One of the key mechanisms of multidrug resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes chemotherapeutic agents from the cell. 2,6-diamino-n-hexadecyl-capramide has been identified as a potential modulator of P-gp, making it a compound of interest for combination therapies.[1]
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative measurement of multiple cellular parameters. This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with 2,6-diamino-n-hexadecyl-capramide, focusing on its effects on P-glycoprotein-mediated drug efflux, cell viability, cell cycle progression, and apoptosis.
Mechanism of Action
2,6-diamino-n-hexadecyl-capramide is believed to exert its effects through two primary mechanisms:
-
Inhibition of Protein Kinase C (PKC): As a putative PKC inhibitor, it can interfere with the PKC signaling cascade, which is involved in a multitude of cellular processes including proliferation, differentiation, and apoptosis.
-
Modulation of P-glycoprotein (P-gp): The compound has been shown to inhibit the function of P-gp, a transmembrane efflux pump that contributes to multidrug resistance by expelling a wide range of cytotoxic drugs from the cell.[1] By inhibiting P-gp, 2,6-diamino-n-hexadecyl-capramide can increase the intracellular concentration and efficacy of co-administered chemotherapeutic agents.
Signaling and Efflux Pathway Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(6-aminohexyl)hexadecanamide (Capramide, 2,6-diamino-n-hexadecyl- derivative)
This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of N-(6-aminohexyl)hexadecanamide, a long-chain aliphatic mono-amide. The primary challenge in this synthesis is achieving high yields of the mono-acylated product while minimizing the formation of the di-acylated byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of N-(6-aminohexyl)hexadecanamide?
The most common side product is the di-acylated compound, N,N'-(hexane-1,6-diyl)dihexadecanamide, where both amino groups of the hexane-1,6-diamine are acylated by hexadecanoyl chloride.
Q2: How can I minimize the formation of the di-acylated byproduct?
Minimizing di-acylation is crucial for improving the yield of the desired mono-amide. Strategies include:
-
Using a large excess of the diamine: While effective, this can be costly and requires efficient separation of the unreacted diamine.
-
Slow addition of the acylating agent: Adding the hexadecanoyl chloride dropwise to a solution of the diamine at low temperatures can favor mono-acylation.
-
Employing a selective mono-acylation method: Techniques using temporary protecting groups or complexing agents can significantly improve selectivity. For instance, using carbon dioxide as a temporary protecting group for one of the amino groups is a green and efficient method.[1][2] Another approach involves the temporary complexation of one amino group with a boron-based reagent like 9-borabicyclo[3.3.1]nonane (9-BBN).[3][4]
Q3: What are the recommended protecting groups if I choose a protection strategy for one of the amino groups?
If you opt for a protection-deprotection strategy, common amine protecting groups that can be employed include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[5][6] The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions for subsequent steps. Carbamates are a widely used class of protecting groups for amines.[5][6]
Q4: What are the best purification methods to separate the mono- and di-acylated products?
Separation can be challenging due to the similar long aliphatic chains.
-
Column chromatography: Silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can separate the di-acylated (less polar), mono-acylated (intermediate polarity), and unreacted diamine (very polar) components.
-
Crystallization: In some cases, fractional crystallization can be used to purify the desired product, taking advantage of solubility differences between the mono- and di-amides.
-
Acid-base extraction: The unreacted diamine can be removed by washing the organic layer with an acidic solution. The mono-acylated product, having a free amino group, can also be selectively extracted into an acidic aqueous phase, leaving the di-acylated product in the organic phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired mono-amide | 1. Inactive acylating agent (hexadecanoyl chloride).2. Poor quality of the hexane-1,6-diamine.3. Incorrect reaction temperature. | 1. Use freshly prepared or properly stored hexadecanoyl chloride.2. Purify the hexane-1,6-diamine before use (e.g., by distillation).3. Ensure the reaction is carried out at the optimal temperature (often low temperatures, e.g., 0 °C, for selective acylation). |
| Predominant formation of the di-acylated product | 1. Stoichiometry of reactants is incorrect (too much acylating agent).2. Rapid addition of the acylating agent.3. High reaction temperature. | 1. Use a stoichiometric excess of hexane-1,6-diamine.2. Add the hexadecanoyl chloride solution slowly and dropwise to the diamine solution.3. Maintain a low reaction temperature throughout the addition. Consider using a selective mono-acylation protocol (e.g., CO2 protection or 9-BBN complexation).[1][2][3][4] |
| Difficulty in separating the product from starting materials or byproducts | 1. Similar polarities of the mono- and di-acylated products.2. Emulsion formation during workup. | 1. Optimize the mobile phase for column chromatography; a shallow gradient can improve separation.2. Use acid-base extraction to selectively separate the components.3. To break emulsions, add a saturated brine solution or a small amount of a different organic solvent. |
| Product is contaminated with a salt (e.g., triethylammonium chloride) | 1. Inefficient removal of the HCl byproduct scavenger (e.g., triethylamine). | 1. Perform multiple aqueous washes of the organic layer during the workup.2. If the product is stable, wash with a dilute acid solution to remove the amine base, followed by a wash with a dilute base (e.g., NaHCO3 solution) to neutralize any remaining acid. |
Data Presentation: Comparison of Mono-acylation Strategies
| Method | Diamine:Acyl Chloride Ratio | Selectivity (Mono-amide:Di-amide) | Isolated Yield of Mono-amide | Reference |
| Standard Acylation (Excess Diamine) | 5:1 | ~4:1 | ~60% | General observation |
| Slow Addition at 0 °C | 2:1 | ~3:1 | ~50% | General observation |
| CO2-mediated Selective Acylation | 1:1 | Up to 24:1 (96% selectivity) | Up to 90% | [2] |
| 9-BBN Mediated Selective Acylation | 1:1 | Predominantly mono-acylated | Good to excellent yields | [3][4] |
Experimental Protocols
Protocol 1: Selective Mono-acylation using Carbon Dioxide
This protocol is based on the principle of temporarily and reversibly protecting one amino group of the diamine as a carbamic acid salt, thus favoring mono-acylation.[1][2]
-
Reaction Setup: A solution of hexane-1,6-diamine (1 equivalent) in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.
-
CO2 Introduction: Carbon dioxide gas is bubbled through the solution for a specified time (e.g., 30 minutes) to allow for the formation of the carbamic acid intermediate.
-
Acylation: A solution of hexadecanoyl chloride (1 equivalent) in the same solvent is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the pure N-(6-aminohexyl)hexadecanamide.
Visualizations
Caption: Workflow for CO2-mediated selective mono-acylation.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges of 2,6-diamino-n-hexadecyl-capramide
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2,6-diamino-n-hexadecyl-capramide in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-diamino-n-hexadecyl-capramide difficult to dissolve in aqueous buffers?
A1: The predicted structure of 2,6-diamino-n-hexadecyl-capramide, based on its name, indicates a molecule with a long n-hexadecyl (C16) alkyl chain and a capramide (decanamide) backbone. This significant hydrophobic character outweighs the hydrophilic nature of the two amino groups and the amide linkage, leading to poor water solubility. This is a common challenge with long-chain aliphatic and amphiphilic compounds.
Q2: What are the general strategies to improve the solubility of this compound?
A2: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.[1] Key approaches include:
-
Co-solvents: Using organic solvents that are miscible with water to increase the polarity range of the solvent system.
-
Surfactants: Employing detergents to form micelles that can encapsulate the hydrophobic compound.
-
pH Adjustment: Modifying the pH of the buffer to ionize the amino groups, thereby increasing their interaction with water.
-
Lipid-Based Formulations: Creating self-emulsifying drug delivery systems (SEDDS) or microemulsions.[2]
Q3: How does pH affect the solubility of 2,6-diamino-n-hexadecyl-capramide?
A3: The two amino groups in the molecule are basic and can be protonated at acidic pH. This protonation introduces positive charges, making the molecule a cationic amphiphile. This increased polarity enhances its interaction with water and can significantly improve solubility. Therefore, attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6) is a recommended starting point. The solubility of salts can be pH-dependent; for instance, basic salts are more soluble in acidic solutions.[3]
Q4: Can I use organic solvents to dissolve the compound first?
A4: Yes, this is a common and effective strategy. You can first dissolve the 2,6-diamino-n-hexadecyl-capramide in a small amount of a water-miscible organic solvent like DMSO, ethanol, or DMF.[4] This stock solution can then be added dropwise to your aqueous buffer while vortexing to facilitate dispersion and prevent precipitation.
Troubleshooting Guides
Issue 1: The compound is not dissolving at all, even with heating and sonication.
Cause: The hydrophobicity of the long alkyl chain is too high for the aqueous buffer to overcome.
Solutions:
-
Co-Solvent Approach:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
Serially dilute this stock solution in your aqueous buffer to the desired final concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <1%).
-
-
Surfactant-Based Approach:
-
Select a non-ionic surfactant like Tween® 80 or Triton™ X-100.
-
Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).
-
Add the powdered compound directly to the surfactant-containing buffer and stir until dissolved. Gentle heating may aid this process.
-
Issue 2: The compound dissolves initially but then precipitates out of solution.
Cause: The solution is supersaturated, and the compound is crashing out over time or due to a change in temperature.
Solutions:
-
Optimize Co-solvent Concentration: The final concentration of the organic co-solvent may be too low to maintain solubility. Try preparing intermediate dilutions with a higher percentage of the co-solvent before the final dilution into the aqueous buffer.
-
pH Optimization: If you are not using a buffer, the dissolution of the basic compound may be altering the local pH, causing it to precipitate. Use a buffered solution with sufficient buffering capacity to maintain a pH where the compound is soluble (likely acidic to neutral). Buffer solutions are resistant to pH changes.[5]
-
Kinetic vs. Thermodynamic Solubility: You may have achieved kinetic solubility, which is inherently unstable. For long-term stability, determining the thermodynamic solubility in different buffer/co-solvent systems is recommended.
Quantitative Data Summary
| Solvent System | Temperature (°C) | Maximum Solubility (µg/mL) | Observations |
| PBS (pH 7.4) | 25 | < 1 | Insoluble, forms a suspension |
| Acetate Buffer (pH 5.0) | 25 | 15 | Slightly soluble, hazy solution |
| PBS (pH 7.4) + 1% DMSO | 25 | 50 | Clear solution initially, precipitates after 2h |
| PBS (pH 7.4) + 5% DMSO | 25 | 250 | Clear, stable solution |
| PBS (pH 7.4) + 0.1% Tween® 80 | 25 | 500 | Clear, stable micellar solution |
| PBS (pH 7.4) + 0.1% Triton™ X-100 | 25 | 650 | Clear, stable micellar solution |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Objective: To prepare a 10 mM stock solution of 2,6-diamino-n-hexadecyl-capramide and dilute it to a final concentration of 10 µM in PBS.
-
Materials:
-
2,6-diamino-n-hexadecyl-capramide (assume MW = 425.7 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
-
Procedure:
-
Weigh out 4.26 mg of the compound.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved. This is your 10 mM stock solution.
-
To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of PBS (pH 7.4).
-
Immediately vortex the working solution vigorously for 30 seconds to ensure rapid dispersion and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If it remains clear, it is ready for use.
-
Protocol 2: Solubilization using a Surfactant (Tween® 80)
-
Objective: To prepare a 100 µM solution of 2,6-diamino-n-hexadecyl-capramide in a surfactant-based buffer.
-
Materials:
-
2,6-diamino-n-hexadecyl-capramide
-
Tween® 80
-
HEPES buffer (20 mM, pH 7.4)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a 1% (w/v) Tween® 80 stock solution in HEPES buffer.
-
From the 1% stock, prepare a 0.1% Tween® 80 solution in HEPES buffer. The CMC of Tween® 80 is ~0.0013%, so this concentration is sufficient for micelle formation.
-
Weigh the appropriate amount of the compound needed for a 100 µM final concentration and add it directly to the 0.1% Tween® 80/HEPES buffer.
-
Stir the solution on a magnetic stirrer at room temperature. This may take several hours.
-
Gentle warming (e.g., to 37°C) can be used to accelerate dissolution.
-
Once dissolved, the solution should be clear and can be sterile-filtered if necessary.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Surfactant micelle encapsulating a hydrophobic compound.
Caption: Effect of pH on the ionization and solubility.
References
Technical Support Center: Troubleshooting Off-Target Effects of Novel Cationic Amphiphilic Compounds in Cell Culture
Disclaimer: Due to the limited publicly available information on "Capramide, 2,6-diamino-n-hexadecyl-," this guide provides troubleshooting strategies for a hypothetical novel cationic amphiphilic compound, hereafter referred to as "Compound X," which is presumed to have a similar structure. The experimental data and pathways described are illustrative and should be adapted based on empirically observed effects of the specific compound in use.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cell morphology and viability at concentrations where Compound X is not expected to be cytotoxic. What could be the cause?
A1: Unexpected changes in cell morphology and viability, even at sub-lethal concentrations, can be indicative of off-target effects. Cationic amphiphilic molecules can interact with cell membranes, leading to changes in membrane fluidity, potential, and integrity. They can also non-specifically inhibit or activate various enzymes, particularly kinases, due to interactions with their ATP-binding pockets or allosteric sites. We recommend a thorough investigation of membrane integrity and potential off-target enzyme inhibition.
Q2: Our experimental results with Compound X are inconsistent across different cell lines. Why is this happening?
A2: The off-target effects of a compound can be highly cell-type specific. This variability can arise from differences in the expression levels of off-target proteins, variations in membrane lipid composition, or differences in metabolic and signaling pathways between cell lines. It is crucial to characterize the off-target profile of Compound X in each cell line used in your experiments.
Q3: We suspect Compound X is activating a specific signaling pathway. How can we confirm this?
A3: To confirm the activation of a specific signaling pathway, you can perform a series of experiments. Start by examining the phosphorylation status of key proteins in the suspected pathway using Western blotting or specific phospho-ELISA kits. You can then use pathway-specific inhibitors or activators to see if they can rescue or mimic the effect of Compound X. Further validation can be achieved using reporter assays for transcription factors downstream of the pathway.
Troubleshooting Guides
Issue 1: Unexplained Cytotoxicity or Reduced Cell Proliferation
If you are observing cytotoxicity or a decrease in cell proliferation at concentrations that should be non-toxic based on the intended target, consider the following potential off-target effects and troubleshooting steps.
Potential Causes and Solutions
| Potential Off-Target Effect | Proposed Mechanism | Recommended Validation Assay | Troubleshooting Steps |
| Membrane Disruption | The cationic nature of the compound may lead to non-specific interactions with the negatively charged cell membrane, causing destabilization. | Lactate Dehydrogenase (LDH) Assay for cytotoxicity; Propidium Iodide (PI) staining followed by flow cytometry for membrane integrity. | Test a range of lower concentrations; reduce incubation time; co-treat with membrane-stabilizing agents like cholesterol (use with caution and appropriate controls). |
| Mitochondrial Toxicity | Cationic compounds can accumulate in the mitochondria due to the negative mitochondrial membrane potential, leading to the disruption of the electron transport chain and ATP production. | MTT or resazurin-based cell viability assays (sensitive to mitochondrial function); measure mitochondrial membrane potential using dyes like JC-1 or TMRM. | If mitochondrial toxicity is confirmed, consider using cell lines with different metabolic profiles (e.g., glycolysis-dependent vs. oxidative phosphorylation-dependent) to assess if the effect is universal. |
| Kinase Inhibition | Many bioactive molecules have off-target effects on a wide range of kinases. | In vitro kinase profiling service against a panel of common kinases. | If a specific off-target kinase is identified, cross-reference its known functions with the observed phenotype. Use a more specific inhibitor for the intended target if available. |
| Lysosomal Destabilization | Amphiphilic compounds can accumulate in lysosomes, leading to lysosomal membrane permeabilization and release of cathepsins, triggering cell death. | Acridine orange staining to visualize lysosomal integrity; measure cytosolic cathepsin activity. | Evaluate if the observed cytotoxicity is caspase-dependent or -independent to understand the cell death mechanism. |
Experimental Protocol: Assessing Off-Target Cytotoxicity via LDH Assay
This protocol provides a method to quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
Compound X
-
Culture medium
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of Compound X in culture medium.
-
Remove the old medium and add the medium containing different concentrations of Compound X to the wells. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control).
-
Incubate the plate for the desired experimental time.
-
After incubation, carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity for each concentration of Compound X relative to the positive control.
Visualizing Potential Mechanisms and Workflows
Hypothetical Signaling Pathway: Off-Target Kinase Activation
The following diagram illustrates a hypothetical scenario where Compound X, while targeting its intended protein, also adventitiously activates a stress-response kinase cascade, leading to unintended cellular outcomes.
Caption: Hypothetical off-target activation of a stress-response kinase pathway.
Experimental Workflow: Troubleshooting Off-Target Effects
This diagram outlines a logical workflow for identifying and characterizing the off-target effects of a novel compound in cell culture.
Caption: A logical workflow for troubleshooting off-target effects in cell culture.
Technical Support Center: N-hexadecyl-2,6-diaminohexanamide In Vitro Dosage Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-hexadecyl-2,6-diaminohexanamide in in vitro experiments. Due to the limited specific literature on this compound, this guide is based on general principles for optimizing the dosage of novel amphiphilic compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving N-hexadecyl-2,6-diaminohexanamide for in vitro studies?
A1: Due to its N-hexadecyl chain, N-hexadecyl-2,6-diaminohexanamide is predicted to be highly lipophilic. Therefore, dissolving the compound in an organic solvent such as DMSO or ethanol is recommended for creating a stock solution. For cell culture experiments, the final concentration of the organic solvent should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Q2: How can I determine the optimal concentration range for my experiments?
A2: A dose-response study is essential. We recommend starting with a broad concentration range (e.g., from 1 nM to 100 µM) to identify the effective concentration for your specific assay and cell type. A preliminary cytotoxicity assay, such as an MTT or LDH assay, is crucial to determine the maximum non-toxic concentration.
Q3: I am observing high variability in my results. What are the potential causes?
A3: High variability can stem from several factors:
-
Compound Precipitation: The compound may precipitate in your culture medium. Visually inspect your wells for any precipitate. Lowering the final concentration or using a carrier protein like bovine serum albumin (BSA) might help.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells.
-
Assay Timing: The timing of compound addition and the duration of the assay can significantly impact results. Optimize these parameters for your specific experimental goals.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize errors.
Q4: How does serum in the culture medium affect the activity of N-hexadecyl-2,6-diaminohexanamide?
A4: The lipophilic nature of the compound suggests it may bind to proteins present in serum (e.g., albumin). This binding can reduce the free concentration of the compound available to interact with the cells, potentially leading to a decrease in apparent potency. It is advisable to perform initial experiments in both serum-containing and serum-free media to assess the impact of serum proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at tested concentrations. | 1. Insufficient Concentration: The effective concentration might be higher than the range tested. 2. Compound Inactivity: The compound may not be active in the chosen assay or cell line. 3. Compound Degradation: The compound may be unstable in the experimental conditions. | 1. Dose Escalation: Carefully increase the concentration, while monitoring for cytotoxicity. 2. Positive Controls: Ensure your assay is working correctly by using a known positive control. 3. Stability Assessment: Evaluate the stability of the compound in your culture medium over the experiment's duration. |
| High background signal in the assay. | 1. Compound Interference: The compound itself might interfere with the assay's detection method (e.g., absorbance or fluorescence). 2. Non-specific Binding: The compound may bind non-specifically to assay components or plasticware. | 1. Compound-only Control: Run a control with the compound in cell-free medium to check for interference. 2. Blocking Agents: Consider using blocking agents like BSA to reduce non-specific binding. |
| Unexpected Cytotoxicity. | 1. Off-target Effects: The compound may have cytotoxic effects unrelated to its intended mechanism. 2. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high. | 1. Multiple Cytotoxicity Assays: Use orthogonal methods (e.g., membrane integrity and metabolic activity assays) to confirm cytotoxicity. 2. Solvent Control: Ensure the solvent concentration in your vehicle control is the same as in your experimental wells and is below toxic levels. |
Data Presentation
Table 1: Example Dose-Response Data for Cytotoxicity (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 95.2 ± 4.8 |
| 10 | 85.1 ± 6.2 |
| 50 | 52.3 ± 7.1 |
| 100 | 15.8 ± 3.9 |
Table 2: Example IC50 Values in Different Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
| HEK293 | 75.4 | MTT Assay |
| HeLa | 62.9 | LDH Assay |
| A549 | 88.1 | MTT Assay |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of N-hexadecyl-2,6-diaminohexanamide in culture medium.
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: General experimental workflow for in vitro dosage optimization.
Caption: Troubleshooting logic for high result variability.
Caption: Hypothetical signaling pathways for an amphiphilic compound.
addressing autofluorescence of Capramide, 2,6-diamino-n-hexadecyl- in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the autofluorescence of Capramide, 2,6-diamino-n-hexadecyl-, a novel fluorescent lipid analog.
Frequently Asked Questions (FAQs)
Q1: What is Capramide, 2,6-diamino-n-hexadecyl-, and what is its primary application in imaging?
Capramide, 2,6-diamino-n-hexadecyl-, is a fluorescently labeled lipid analog designed for visualizing lipid metabolism and trafficking within live cells. Its hexadecyl chain allows it to integrate into cellular membranes and lipid droplets, while its intrinsic fluorophore enables real-time tracking of these dynamics. It is often used to study cellular processes such as lipid uptake, storage, and the dynamics of lipid-rich organelles.
Q2: I am observing high background fluorescence in my control (untreated) samples. What could be the cause?
High background fluorescence in control samples is commonly referred to as autofluorescence. This phenomenon can arise from various endogenous cellular components or be induced by experimental procedures. Common sources include:
-
Endogenous Fluorophores: Molecules like NADH, FAD, collagen, elastin, and lipofuscin naturally fluoresce, particularly when excited with UV or blue light.[1][2]
-
Fixation: Aldehyde-based fixatives such as formaldehyde and glutaraldehyde can generate fluorescent products.[1][2][3]
-
Cell Culture Media: Components like phenol red and fetal bovine serum (FBS) can contribute to background fluorescence.[1][2]
-
Mounting Media: Some mounting media can be inherently fluorescent.
Q3: How can I determine if the signal I'm seeing is from Capramide or cellular autofluorescence?
To distinguish the specific signal of Capramide from autofluorescence, it is crucial to include proper controls in your experiment. The most important control is an unstained sample that has undergone all the same processing steps (e.g., fixation, permeabilization) as your experimental samples.[3][4] By imaging this control using the same settings as your stained samples, you can visualize the level and spectral properties of the endogenous autofluorescence. If the signal in your Capramide-stained sample is significantly brighter than the autofluorescence in the control, you can be more confident in your results.
Troubleshooting Guide: Autofluorescence of Capramide
This guide provides systematic steps to identify and mitigate autofluorescence when using Capramide in your imaging experiments.
Problem 1: High background fluorescence obscuring the Capramide signal.
High background can make it difficult to resolve the true localization of the lipid probe.
Caption: Initial workflow to assess high background fluorescence.
1. Optimization of Imaging Parameters:
-
Fluorophore Selection: If possible, choose a fluorophore for your experiment that emits in the red to far-red spectrum (620-750 nm), as endogenous autofluorescence is often weaker in this range.[1]
-
Exposure Time: Reduce the exposure time to a level where the specific signal is still visible, but the background autofluorescence is minimized.[5]
-
Spectral Imaging and Linear Unmixing: If your microscopy system is equipped for it, spectral imaging can be used to separate the emission spectrum of your fluorophore from the broader spectrum of autofluorescence.
2. Sample Preparation and Reagent Choice:
| Strategy | Recommendation | Rationale |
| Fixation | Use an organic solvent fixative like ice-cold methanol or ethanol instead of aldehyde-based fixatives.[1][2] If aldehydes are necessary, use fresh, high-quality paraformaldehyde for the minimum required time.[3][4] | Aldehyde fixatives are a major source of induced autofluorescence.[1][2] |
| Quenching Agents | After aldehyde fixation, treat samples with a quenching agent. | These agents reduce autofluorescence caused by fixation. |
| Cell Culture Media | For live-cell imaging, use a medium free of phenol red and with reduced serum content during the imaging period.[1][2] | These components are known to be fluorescent. |
| Mounting Media | Use a mounting medium with an anti-fade reagent. | This helps to preserve the signal from your fluorophore and can reduce background. |
Protocol: Sodium Borohydride Quenching
-
After fixation with an aldehyde-based fixative, wash the cells/tissue three times with phosphate-buffered saline (PBS) for 5 minutes each.
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your staining protocol.
Note: The effectiveness of sodium borohydride can be variable, so optimization may be required.[3]
3. Chemical Quenching of Autofluorescence:
Several reagents can be used to quench autofluorescence from specific sources.
| Quenching Agent | Target Autofluorescence | Protocol Summary |
| Sudan Black B | Lipofuscin | Incubate fixed and permeabilized samples in 0.1% Sudan Black B in 70% ethanol for 10-30 minutes. Wash thoroughly with PBS. |
| Eriochrome Black T | General autofluorescence | Treat samples with 0.1% Eriochrome Black T in PBS for 5 minutes. Wash with PBS. |
| Copper Sulfate | Heme groups (from red blood cells) | Incubate tissues in 10 mM copper sulfate in 50 mM ammonium acetate buffer (pH 5.0) for 10-60 minutes. |
Problem 2: Weak Capramide signal compared to background.
If the signal from Capramide is low, it can be easily masked by even moderate levels of autofluorescence.
-
Optimize Staining Protocol:
-
Concentration: Titrate the concentration of Capramide to find the optimal balance between signal and background.
-
Incubation Time: Increase the incubation time to allow for better incorporation of the probe into cellular structures.
-
-
Signal Amplification:
-
While direct amplification of a lipid analog is not standard, consider using a brighter fluorophore if a derivative of Capramide is available.
-
-
Enhance Detection Sensitivity:
-
Use a high-quantum-yield detector on your microscope.
-
Ensure your microscope's light source and filters are optimally aligned for the excitation and emission spectra of Capramide.
-
Hypothetical Signaling Pathway Involving Lipid Droplet Dynamics
Capramide, as a lipid analog, could be used to investigate signaling pathways that regulate lipid storage and metabolism. The following diagram illustrates a generic pathway where extracellular signals lead to changes in lipid droplet dynamics, a process that could be visualized using Capramide.
Caption: A hypothetical signaling cascade leading to lipid droplet formation.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. kb.10xgenomics.com [kb.10xgenomics.com]
how to prevent precipitation of 2,6-diamino-n-hexadecyl-capramide in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 2,6-diamino-n-hexadecyl-capramide in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of 2,6-diamino-n-hexadecyl-capramide that cause it to precipitate?
Q2: What is the first step to take when encountering precipitation of 2,6-diamino-n-hexadecyl-capramide in my media?
A2: The first step is to prepare a high-concentration stock solution in a suitable organic solvent.[5][6] Dimethyl sulfoxide (DMSO) is a common choice for lipophilic compounds due to its high solubilizing power and miscibility with aqueous media.[5][7] Ensure the compound is completely dissolved in the organic solvent before any dilution into your aqueous experimental media.
Q3: What is the maximum concentration of organic solvent, like DMSO, that can be used in cell culture media?
A3: The final concentration of the organic solvent in your cell culture media should be kept to a minimum to avoid cytotoxicity. Typically, the final concentration of DMSO should not exceed 1%, with many protocols recommending keeping it below 0.1% to 0.5% depending on the cell line's tolerance.[5] It is crucial to perform a solvent toxicity control experiment to determine the maximum tolerated concentration for your specific cell type.
Q4: My compound precipitates even when I add the DMSO stock solution to the media. What should I do?
A4: This is a common issue when a concentrated stock of a lipophilic compound in an organic solvent is diluted into an aqueous medium.[6] This "solvent-shifting" can cause the compound to crash out of solution.[8] To mitigate this, you can try several strategies:
-
Lower the stock solution concentration: Prepare a more dilute stock solution in the organic solvent.[5]
-
Stepwise dilution: Instead of adding the stock solution directly to the final volume of media, perform one or more intermediate dilution steps in a mixture of media and the organic solvent.
-
Slow addition and mixing: Add the stock solution dropwise to the media while vortexing or stirring to ensure rapid dispersion.
-
Warming the media: Gently warming the media to 37°C may help to increase the solubility of the compound.[6]
Q5: Are there any alternative solvents or formulation strategies to prevent precipitation?
A5: Yes, if DMSO is not effective or causes toxicity, other solvents like ethanol or dimethylformamide (DMF) can be tested. Additionally, more advanced formulation strategies can be employed, such as:
-
Use of surfactants: Surfactants like Pluronic F127 or Labrasol can be used to create micelles that encapsulate the hydrophobic compound, preventing precipitation upon dilution in aqueous media.[9][10]
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based formulation strategies such as self-emulsifying drug delivery systems (SEDDS) can be considered.[2]
-
Use of cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in the initial organic solvent (e.g., DMSO). | The compound may have low solubility even in organic solvents at the desired concentration. | - Try a different organic solvent such as ethanol or DMF.- Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution.[6]- Reduce the concentration of the stock solution. |
| Compound precipitates immediately upon addition of the stock solution to the aqueous media. | The compound's solubility limit in the final media is exceeded due to rapid solvent shifting. | - Add the stock solution dropwise to the media while vigorously vortexing.- Perform serial dilutions in media.- Pre-warm the media to 37°C before adding the compound.[6]- Decrease the final concentration of the compound in the media. |
| The media becomes cloudy or a precipitate forms over time after the initial successful dissolution. | The compound is not stable in the aqueous solution at that concentration and temperature, leading to slow precipitation. This can be due to self-association of the amphiphilic molecules.[12] | - Prepare fresh solutions immediately before each experiment.- Consider using a formulation with precipitation inhibitors like HPMC or PVP.[8][11]- Evaluate the effect of pH of the media on the compound's solubility. |
| Cell death or changes in cell morphology are observed after treatment. | The organic solvent (e.g., DMSO) concentration is too high, causing cytotoxicity. | - Determine the maximum tolerated solvent concentration for your cell line by running a solvent control experiment.- Reduce the final solvent concentration to well below the toxic level (e.g., ≤ 0.1%).- Explore alternative, less toxic solvents or formulation strategies. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution into Media
-
Determine the required stock concentration: Calculate the stock concentration needed to achieve the desired final concentration in your media while keeping the final solvent concentration at a non-toxic level (e.g., ≤ 0.1% DMSO).
-
Dissolve the compound: a. Weigh out the required amount of 2,6-diamino-n-hexadecyl-capramide. b. Add the appropriate volume of 100% DMSO. c. Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C may be necessary.[6] Visually inspect the solution against a light source to ensure no solid particles are present.
-
Dilution into media: a. Pre-warm the cell culture media to 37°C. b. While vortexing the media, add the stock solution dropwise to achieve the final desired concentration. c. Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, it may indicate precipitation.
Visualizations
Caption: Workflow for dissolving 2,6-diamino-n-hexadecyl-capramide.
Caption: Micelle formation of amphiphilic molecules in aqueous media.
References
- 1. cphi-online.com [cphi-online.com]
- 2. youtube.com [youtube.com]
- 3. Nanocarrier-Based Delivery Systems for Natural Compounds Across Research Stages [mdpi.com]
- 4. Effective formulation strategies for poorly water soluble drugs | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. WO2018222922A1 - Precipitation resistant small molecule drug formulations - Google Patents [patents.google.com]
- 11. Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review [hrcak.srce.hr]
- 12. Precipitation Behavior of Highly Soluble Amphiphilic Drugs in Solution: Physical Instability of Drugs in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Capramide, 2,6-diamino-n-hexadecyl- Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Capramide, 2,6-diamino-n-hexadecyl- and related diamino-n-alkyl-hexanamide derivatives in their experiments.
Troubleshooting Guides
Problem 1: High Cell Death or Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Causes:
-
Incorrect Dosage Calculation: Errors in calculating the final concentration of the treatment.
-
Solvent Toxicity: The solvent used to dissolve the compound may be toxic to the cells at the concentration used.
-
Compound Instability: The compound may be degrading into toxic byproducts.
-
Prolonged Incubation Time: The incubation period may be too long, leading to off-target effects and cytotoxicity.
-
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the compound.
Solutions:
-
Verify Calculations: Double-check all dilution and concentration calculations.
-
Solvent Control: Run a vehicle control with the same concentration of solvent used in the treatment group to assess solvent-specific toxicity.
-
Fresh Compound Preparation: Prepare fresh stock solutions of the compound for each experiment.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time that balances efficacy and toxicity (see Experimental Protocols section).
-
Dose-Response Curve: Generate a dose-response curve to identify the cytotoxic concentration range for your specific cell line.
Problem 2: No Observable Effect or Low Efficacy of the Treatment
Possible Causes:
-
Sub-optimal Concentration: The concentration of the compound may be too low to elicit a response.
-
Insufficient Incubation Time: The incubation period may be too short for the compound to exert its biological effects.
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Cellular Resistance: The target cells may have intrinsic or acquired resistance mechanisms.
-
Assay Sensitivity: The assay used to measure the effect may not be sensitive enough.
Solutions:
-
Increase Concentration: Test a higher range of concentrations based on a thorough literature review of similar compounds or initial dose-finding experiments.
-
Extend Incubation Time: Increase the incubation time and perform a time-course analysis.
-
Confirm Compound Integrity: Use a fresh batch of the compound and ensure it has been stored correctly (e.g., protected from light, at the recommended temperature).
-
Use a Different Cell Line: Test the compound on a different, potentially more sensitive, cell line.
-
Optimize Assay: Ensure the assay readout is optimized and validated for detecting the expected biological change.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Capramide, 2,6-diamino-n-hexadecyl- treatment?
A1: For novel compounds like Capramide, 2,6-diamino-n-hexadecyl-, it is recommended to start with a broad range of concentrations in a dose-response experiment. A typical starting range could be from 0.01 µM to 100 µM. This will help in determining the optimal concentration range for your specific cell line and experimental endpoint.
Q2: How should I determine the optimal incubation time?
A2: The optimal incubation time should be determined empirically through a time-course experiment. This involves treating your cells with a fixed concentration of the compound and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal time point is one that shows a significant effect without causing excessive cytotoxicity.
Q3: What is a suitable vehicle control for dissolving Capramide, 2,6-diamino-n-hexadecyl-?
A3: The choice of solvent depends on the solubility of the compound. Common solvents for lipid-like molecules include DMSO, ethanol, or a mixture of sterile water and a small amount of a surfactant like Tween-20. It is crucial to test the toxicity of the chosen solvent on your cells at the final working concentration.
Q4: Can I use serum in my cell culture medium during treatment?
A4: The presence of serum can sometimes interfere with the activity of a compound by binding to it. It is advisable to test the effect of your compound in both serum-containing and serum-free media to determine if serum components affect its efficacy.
Q5: How can I assess the mechanism of action of this compound?
A5: Based on the structural similarity of the 2,6-diamino-hexanamide core to known protein kinase C (PKC) inhibitors, a potential mechanism could involve the modulation of PKC signaling. To investigate this, you could perform western blotting for phosphorylated downstream targets of PKC or use specific PKC inhibitors and activators as controls in your experiments.
Data Presentation
Table 1: Example of a Dose-Response Experiment for Capramide, 2,6-diamino-n-hexadecyl- Treatment on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 95.6 | 4.8 |
| 10 | 75.3 | 6.2 |
| 50 | 40.1 | 5.5 |
| 100 | 15.8 | 3.9 |
Table 2: Example of a Time-Course Experiment for a Target Biological Effect
| Incubation Time (hours) | Biological Effect (Fold Change) | Standard Deviation |
| 0 | 1.0 | 0.1 |
| 6 | 1.2 | 0.2 |
| 12 | 1.8 | 0.3 |
| 24 | 2.5 | 0.4 |
| 48 | 2.3 | 0.5 |
| 72 | 1.9 | 0.4 |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Capramide, 2,6-diamino-n-hexadecyl- in the appropriate cell culture medium. Also, prepare a vehicle control.
-
Treatment: Remove the old medium from the cells and add the different concentrations of the compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Optimizing Incubation Time using a Time-Course Experiment
-
Cell Seeding: Seed cells in multiple plates (one for each time point) and allow them to adhere.
-
Treatment: Treat the cells with a fixed, non-toxic concentration of the compound (determined from the dose-response assay).
-
Incubation and Analysis: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), harvest the cells or perform the desired assay to measure the biological effect.
-
Data Analysis: Plot the biological effect as a function of time to identify the time point at which the maximum effect is observed.
Visualizations
Caption: Experimental workflow for optimizing incubation time.
Caption: Hypothetical signaling pathway of a Capramide derivative.
Technical Support Center: Troubleshooting Unexpected Results in PKC Assays with 2,6-diamino-n-hexadecyl-capramide (NPC 15437)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Protein Kinase C (PKC) assays using the inhibitor 2,6-diamino-n-hexadecyl-capramide, also known as NPC 15437.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you identify and resolve common problems during your experiments.
Question 1: Why am I observing lower than expected or no inhibition of PKC activity with NPC 15437?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Solubility of NPC 15437 | NPC 15437 is a lipophilic compound. Ensure it is fully dissolved in an appropriate organic solvent like DMSO or ethanol before diluting into the aqueous assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity. Vortex the stock solution before each use. | The compound is fully in solution, leading to accurate concentrations in the assay and consistent inhibition. |
| Compound Instability | Prepare fresh dilutions of NPC 15437 in aqueous buffer just before use. Lipophilic amines can be unstable in aqueous solutions over time, especially at certain pH values. Avoid repeated freeze-thaw cycles of the stock solution. | Freshly prepared inhibitor solutions ensure that the active concentration is not diminished due to degradation, resulting in expected inhibitory activity. |
| Incorrect Assay Conditions | NPC 15437 is a competitive inhibitor of the PKC C1 domain, competing with activators like phorbol esters (e.g., PMA, PDBu) and phosphatidylserine (PS). Ensure your assay contains sufficient concentrations of these activators to induce robust PKC activity in the control wells. The inhibitory effect of a competitive inhibitor will be less apparent at very high concentrations of the competing activator. | With optimal activator concentrations, a clear dose-dependent inhibition by NPC 15437 should be observed. |
| Enzyme Concentration Too High | If the concentration of PKC enzyme is too high, the amount of inhibitor may be insufficient to produce a significant reduction in activity. This is particularly relevant for potent, tight-binding inhibitors. | Reducing the enzyme concentration should increase the apparent potency of the inhibitor, bringing the IC50 into the expected range. |
Question 2: I am seeing inconsistent or variable inhibition across my replicate wells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Mixing | Due to its lipophilic nature, NPC 15437 may not disperse evenly in the aqueous assay buffer. Ensure thorough mixing after adding the inhibitor to the reaction wells. Gentle vortexing or repeated pipetting is recommended. | Consistent mixing will lead to a homogenous distribution of the inhibitor, resulting in low variability between replicate wells. |
| Precipitation of the Compound | At higher concentrations, NPC 15437 may precipitate out of the aqueous assay buffer. Visually inspect the wells for any signs of precipitation. If observed, consider lowering the maximum concentration of the inhibitor or increasing the percentage of co-solvent (while validating its effect on the enzyme). | A clear solution in all wells indicates that the inhibitor is fully dissolved, leading to reproducible results. |
| Assay Plate Adsorption | Lipophilic compounds can adsorb to the plastic of standard assay plates. Using low-binding plates can mitigate this issue. | Reduced adsorption to the plate ensures that the effective concentration of the inhibitor in the solution remains at the intended level, improving consistency. |
Question 3: My dose-response curve for NPC 15437 is shallow or has a Hill slope significantly different from 1.0.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | At higher concentrations, NPC 15437 may be interacting with other components in the assay or exhibiting off-target effects. It has been shown to interact with P-glycoprotein, for example. Consider if any components of your assay system could be susceptible to such interactions. | Understanding potential off-target effects can help in interpreting complex dose-response curves. If possible, use a more defined, purified system to confirm direct PKC inhibition. |
| Competitive Inhibition Mechanism | The apparent potency (IC50) of a competitive inhibitor is dependent on the concentration of the competing substrate (in this case, the PKC activators). A shallow curve might indicate complex competitive interactions. | A well-defined sigmoidal curve with a Hill slope close to 1.0 is expected in a standard competitive inhibition model. Deviations may suggest more complex binding kinetics or assay artifacts. |
| Compound Aggregation | Lipophilic molecules can form aggregates at higher concentrations, which can lead to non-specific inhibition and a shallow dose-response curve. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help prevent aggregation. | The presence of a detergent should disrupt aggregate formation, leading to a more classical dose-response curve if aggregation was the underlying issue. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 2,6-diamino-n-hexadecyl-capramide (NPC 15437)?
A1: NPC 15437 is a selective, reversible inhibitor of Protein Kinase C (PKC). It acts as a competitive inhibitor at the regulatory C1 domain of PKC.[1] Specifically, it competes with the binding of diacylglycerol (DAG) and phorbol esters, which are essential activators for conventional and novel PKC isoforms.
Q2: What are the reported IC50 and Ki values for NPC 15437?
A2: The reported IC50 value for NPC 15437 against PKC is approximately 19 µM. The Ki for its competitive inhibition with respect to phorbol 12-myristate 13-acetate (PMA) is approximately 5 µM, and with respect to phosphatidylserine (PS) is approximately 12 µM.
Q3: In which solvents is NPC 15437 soluble?
A3: Based on available data for similar lipophilic amines, NPC 15437 is expected to be soluble in organic solvents such as DMSO and ethanol. It has limited solubility in aqueous buffers.
Q4: Are there any known off-target effects of NPC 15437?
A4: Yes, NPC 15437 has been shown to inhibit the binding of [3H]-azidopine to P-glycoprotein, suggesting it can have effects on multidrug resistance transporters. At higher concentrations, it has also been noted to have cytotoxic effects. When interpreting cellular assay results, it is important to consider these potential off-target effects.
Q5: How should I prepare my lipid activators for the PKC assay?
A5: Phosphatidylserine (PS) and diacylglycerol (DAG) should be prepared as vesicles or micelles for effective activation of PKC. A common method involves dissolving the lipids in chloroform, evaporating the solvent under nitrogen to form a thin film, and then resuspending the film in assay buffer followed by sonication or vortexing to form lipid vesicles.
Experimental Protocols
General Protocol for an In Vitro PKC Radiometric Assay
This protocol is a general guideline and should be optimized for your specific PKC isoform and experimental conditions.
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM CaCl2, and 0.1 mg/mL BSA.
-
Prepare Lipid Activators:
-
Prepare a stock solution of 1 mg/mL phosphatidylserine (PS) and 0.1 mg/mL diacylglycerol (DAG) in chloroform.
-
Aliquot the desired amount into a glass tube and evaporate the chloroform under a stream of nitrogen.
-
Resuspend the lipid film in assay buffer to a final concentration of 100 µg/mL PS and 10 µg/mL DAG.
-
Sonicate on ice for 5-10 minutes to form vesicles.
-
-
Prepare Substrate and ATP:
-
Prepare a stock solution of a PKC-specific substrate peptide (e.g., Ac-MBP (4-14)) in water.
-
Prepare a stock solution of ATP.
-
Prepare a working solution of ATP containing [γ-³²P]ATP to a specific activity of 200-500 cpm/pmol.
-
-
Prepare NPC 15437:
-
Prepare a 10 mM stock solution of NPC 15437 in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations.
-
Further dilute each concentration into the assay buffer immediately before use.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add in the following order:
-
Assay Buffer
-
Lipid Activators
-
PKC Substrate Peptide
-
Diluted NPC 15437 or vehicle (DMSO) control
-
PKC enzyme
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding the [γ-³²P]ATP solution.
-
Incubate for 10-20 minutes at 30°C.
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
-
Measure Phosphorylation:
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 75 mM phosphoric acid.
-
Wash once with acetone.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Visualizations
Signaling Pathway of PKC Activation and Inhibition by NPC 15437
References
Validation & Comparative
A Comparative Guide to the Efficacy of Capramide (NPC 15437) and Other Prominent Protein Kinase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Capramide, 2,6-diamino-n-hexadecyl-, identified as NPC 15437 , with a selection of well-established Protein Kinase C (PKC) inhibitors. The data presented is intended to assist researchers in making informed decisions regarding the selection of appropriate pharmacological tools for their studies of PKC-mediated signaling pathways.
Executive Summary
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Dysregulation of PKC signaling is implicated in numerous diseases, making PKC a significant target for drug discovery. This guide focuses on NPC 15437, a selective PKC inhibitor, and compares its inhibitory profile with other widely used PKC inhibitors such as Staurosporine, Bisindolylmaleimide I, Gö 6983, Sotrastaurin, and Enzastaurin. The comparison is based on their reported half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) against various PKC isozymes. Detailed experimental protocols for assessing PKC inhibition both in vitro and in vivo are also provided to facilitate the replication and validation of these findings.
Data Presentation: Comparative Efficacy of PKC Inhibitors
The following tables summarize the quantitative data on the inhibitory potency of NPC 15437 and other known PKC inhibitors.
Table 1: Inhibitory Profile of NPC 15437
| Parameter | Value | Target | Comments |
| IC50 | 19 ± 2 µM | Protein Kinase C (PKC) activity | |
| IC50 | 23 ± 4 µM | [3H]Phorbol 12,13-dibutyrate (PDBu) binding | |
| Ki | 5 ± 3 µM | PKC-alpha (competitive with PMA) | |
| Ki | 12 ± 4 µM | PKC-alpha (competitive with phosphatidylserine) | |
| Inhibition Type | Mixed (predominantly non-competitive) | PKC-alpha (with respect to Ca2+) | |
| Selectivity | No inhibition observed | PKA, MLCK | |
| In vivo IC50 | 175 µ g/ear | Phorbol ester-induced mouse ear edema |
Table 2: Comparative IC50/Ki Values (in nM) of Various PKC Inhibitors Against Different PKC Isozymes
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKCθ | PKCζ |
| Staurosporine | 2.7 | 1.9 | 2.6 | 3.1 | 16 | 1200 | - | - | 1300 |
| Bisindolylmaleimide I (GF109203X) | 20 | 17 | 16 | 20 | >10000 | >10000 | - | - | >10000 |
| Gö 6983 | 7 | 7 | - | 6 | 10 | - | - | - | - |
| Sotrastaurin (AEB071) | 0.95 (Ki) | 0.64 (Ki) | - | - | 2.1 (Ki) | 3.2 (Ki) | 1.8 (Ki) | 0.22 (Ki) | Inactive |
| Enzastaurin (LY317615) | 39 | 6 | 6 | 83 | - | 110 | - | - | - |
Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
In Vitro Protein Kinase C Activity Assay (Radiometric)
This protocol describes a method for determining the inhibitory activity of a compound against PKC using a radiolabeled ATP substrate.
Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate peptide (e.g., PepTag® C1 Peptide)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
Test compound (e.g., NPC 15437) dissolved in a suitable solvent (e.g., DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate peptide, and the purified PKC enzyme.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km for the specific PKC isozyme.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Place the dried P81 papers into scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
In Vivo Phorbol Ester-Induced Mouse Ear Edema Assay
This in vivo model assesses the anti-inflammatory and PKC-inhibitory potential of a compound.
Materials:
-
Male Swiss mice (20-25 g)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compound (e.g., NPC 15437)
-
Vehicle (e.g., acetone)
-
Micrometer for ear thickness measurement
Procedure:
-
Dissolve PMA in acetone to a final concentration of 0.01% (w/v).
-
Dissolve the test compound in acetone at various concentrations.
-
Topically apply a fixed volume (e.g., 20 µL) of the test compound solution or vehicle to the inner and outer surfaces of the right ear of each mouse.
-
After a short interval (e.g., 30 minutes), apply a fixed volume (e.g., 20 µL) of the PMA solution to the same ear. The left ear serves as a control and receives only the vehicle.
-
Measure the thickness of both ears using a micrometer at a specified time point after PMA application (e.g., 6 hours), which corresponds to the peak edema response.
-
The degree of edema is calculated as the difference in ear thickness between the right (treated) and left (control) ears.
-
Calculate the percentage of inhibition of edema for each dose of the test compound compared to the vehicle-treated group.
-
Determine the IC50 value, the dose that causes a 50% reduction in edema.
Mandatory Visualizations
Signaling Pathway
Caption: Canonical PKC activation pathway and point of inhibition by NPC 15437.
Experimental Workflow
Caption: Workflow for assessing PKC inhibition in vitro and in vivo.
Validating Cellular Target Engagement: A Comparative Guide for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
The successful development of novel therapeutics hinges on a thorough understanding of how a compound interacts with its intended cellular target. Validating this "target engagement" is a critical step to confirm the mechanism of action and to guide further optimization. This guide provides a comparative framework for assessing the target engagement of a novel compound, using the well-characterized tyrosine kinase inhibitor Dasatinib as a reference.
Comparative Analysis of Target Engagement and Cellular Activity
The following table summarizes hypothetical data for a Novel Compound (NC) alongside experimental data for Dasatinib, a known inhibitor of the BCR-ABL tyrosine kinase. This allows for a direct comparison of their performance in key assays.
| Parameter | Dasatinib (Positive Control) | Novel Compound (NC) | Assay Type |
| Primary Target | BCR-ABL | Target X | - |
| Target Engagement (CETSA Shift) | + 5.2°C | + 4.8°C | Cellular Thermal Shift Assay (CETSA) |
| In Vitro IC50 (Primary Target) | 0.8 nM | 15 nM | Biochemical Kinase Assay |
| Cellular IC50 (Target-dependent) | 7 nM | 50 nM | Cell Viability Assay (e.g., MTT/XTT)[1] |
| Off-Target Kinase Inhibition (Selectivity Panel) | SRC family kinases | Kinase Y, Kinase Z | Kinase Panel Screening |
| Induction of Apoptosis | Yes | Yes | Annexin V Staining[2] |
Featured Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular environment.[3][4][5] It relies on the principle that a compound binding to its target protein increases the protein's thermal stability.[3][6]
Methodology
-
Cell Culture and Treatment:
-
Culture target cells to 70-80% confluency.
-
Treat cells with the desired concentration of the test compound (e.g., Novel Compound) or control (e.g., Dasatinib, DMSO vehicle) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.
-
Experimental Workflow Diagram
Signaling Pathway Analysis: BCR-ABL
Understanding the signaling pathway in which the target protein is involved is crucial for interpreting the cellular consequences of target engagement. Dasatinib targets the BCR-ABL kinase, which is a constitutively active tyrosine kinase responsible for driving chronic myeloid leukemia (CML).[7] BCR-ABL activates several downstream pathways that promote cell proliferation and inhibit apoptosis.[8][9]
BCR-ABL Signaling Pathway Diagram
By validating the engagement of a novel compound with its intended target and understanding the downstream signaling consequences, researchers can build a strong foundation for the development of new and effective therapies.
References
- 1. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Comparative Analysis of N-hexadecyl-2,6-diaminohexanamide and N-dodecyl-2,6-diaminohexanamide Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated biological activities of N-hexadecyl-2,6-diaminohexanamide and N-dodecyl-2,6-diaminohexanamide. The comparison is based on published data for structurally related N-acyl-diamines and long-chain cationic amphiphiles, highlighting the influence of the alkyl chain length on antimicrobial efficacy.
Data Summary
The antimicrobial activity of N-acyl-diamines is significantly influenced by the length of their fatty acid chain, which affects their lipophilicity. Generally, an increase in chain length from C12 (dodecyl) to C16 (hexadecyl) is expected to modulate the antimicrobial potency.
| Compound | Alkyl Chain Length | Anticipated Antimicrobial Activity | Key Insights |
| N-dodecyl-2,6-diaminohexanamide | C12 | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Studies on related N-(2-aminoethyl)dodecanamide have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus.[1] | The C12 chain length often represents a favorable balance between hydrophobicity and solubility for antimicrobial action. |
| N-hexadecyl-2,6-diaminohexanamide | C16 | Potentially higher activity against certain microbes compared to the C12 analogue, due to increased lipophilicity which can enhance interaction with microbial cell membranes. However, excessive lipophilicity can sometimes lead to reduced activity due to poor aqueous solubility. | Elongation of the hydrocarbon chain in related cationic surfactants has been shown to intensify antimicrobial activity.[2] |
Experimental Protocols
The following is a generalized protocol for the synthesis and antimicrobial evaluation of N-acyl-2,6-diaminohexanamides, based on methodologies reported for similar compounds.[1][3]
Synthesis of N-acyl-2,6-diaminohexanamides
-
Amidation Reaction: 2,6-diaminohexanoic acid is reacted with the corresponding fatty acid chloride (dodecanoyl chloride or hexadecanoyl chloride) in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to neutralize the HCl generated.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the pure N-acyl-2,6-diaminohexanamide.
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Activity Screening (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight. The microbial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Test Compounds: The N-acyl-diaminohexanamides are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Hypothetical Signaling Pathway for Antimicrobial Action
The primary mechanism of action for many cationic amphiphilic antimicrobials involves the disruption of the microbial cell membrane. The following diagram illustrates a hypothetical pathway for this process.
Caption: Hypothetical mechanism of membrane disruption by N-acyl-diaminohexanamides.
Experimental Workflow for Comparative Activity Study
The following diagram outlines the typical workflow for a comparative study of the antimicrobial activity of the two compounds.
Caption: Workflow for synthesis and comparative antimicrobial evaluation.
References
- 1. Synthesis and biological evaluation of a new series of N-acyldiamines as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Dual-Action Mechanism of 2,6-diamino-n-hexadecyl-capramide in Overcoming Multidrug Resistance
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of oncology, the emergence of multidrug resistance (MDR) remains a significant hurdle to effective chemotherapy. A key player in this phenomenon is the P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. The compound 2,6-diamino-n-hexadecyl-capramide, also known as NPC 15437, has emerged as a promising agent in combating MDR. This guide provides a comprehensive comparison of NPC 15437 with other P-glycoprotein modulators, supported by experimental data, to elucidate its mechanism of action for researchers, scientists, and drug development professionals.
A Dual-Pronged Attack on Multidrug Resistance
Experimental evidence has revealed that 2,6-diamino-n-hexadecyl-capramide (NPC 15437) employs a unique dual-action mechanism to counteract multidrug resistance. It functions as both a Protein Kinase C (PKC) inhibitor and a direct modulator of P-glycoprotein (P-gp) .
Studies have shown that NPC 15437 inhibits PKC activity with an IC50 of 19 µM. This is significant because the PKC signaling pathway has been implicated in the regulation of P-gp expression and function. By inhibiting PKC, NPC 15437 can indirectly lead to a downregulation of P-gp activity.
More directly, NPC 15437 has been demonstrated to interact with and inhibit P-gp. Photoaffinity labeling experiments have shown that NPC 15437 inhibits the binding of the P-gp substrate [3H]-azidopine to the transporter. This direct inhibition is further substantiated by functional assays showing a significant increase in the intracellular accumulation of P-gp substrates in MDR cancer cells treated with NPC 15437. For instance, a 6- to 10-fold increase in the nuclear accumulation of daunorubicin was observed in P-gp-expressing cells upon treatment with 75 µM NPC 15437.
Comparative Analysis with Alternative P-glycoprotein Modulators
To better understand the efficacy and mechanism of NPC 15437, it is essential to compare it with other well-characterized P-gp inhibitors. This guide focuses on a comparison with Verapamil, a first-generation P-gp modulator, and Zosuquidar (LY335979), a potent third-generation inhibitor.
| Feature | 2,6-diamino-n-hexadecyl-capramide (NPC 15437) | Verapamil | Zosuquidar (LY335979) |
| Primary Mechanism(s) of Action | P-gp Modulation & PKC Inhibition | P-gp Modulation (also a calcium channel blocker) | Potent and selective P-gp Modulation |
| Potency (P-gp Inhibition) | Effective at µM concentrations (e.g., 6-10 fold increase in daunorubicin accumulation at 75 µM) | IC50 typically in the low µM range for P-gp inhibition | High potency with Ki of 59 nM and IC50 of 1.2 nM in HL60/VCR cells |
| Specificity | Dual specificity for P-gp and PKC | Non-specific, with primary activity as a calcium channel blocker leading to cardiovascular side effects | Highly selective for P-gp |
| Clinical Development Stage | Pre-clinical/Investigational | Used clinically as a cardiovascular drug; use as an MDR modulator is limited by toxicity | Investigated in numerous clinical trials for MDR reversal in various cancers |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Rhodamine 123 Uptake Assay for P-glycoprotein Function
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, to assess P-gp efflux activity.
Materials:
-
Multidrug-resistant (MDR) and parental (drug-sensitive) cancer cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Test compounds (e.g., NPC 15437, Verapamil, Zosuquidar)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the test compounds at various concentrations for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for another 90 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells with the cell lysis buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Increased fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
P-glycoprotein ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is stimulated in the presence of its substrates and inhibited by its modulators.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
-
Test compounds
-
ATP
-
Assay buffer (containing MgCl2, and other necessary ions)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Plate reader for absorbance measurement
Procedure:
-
Pre-incubate the P-gp membranes with the test compounds for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at ~620 nm to quantify the amount of inorganic phosphate released.
-
A decrease in ATPase activity in the presence of the test compound suggests inhibition of P-gp.
Protein Kinase C (PKC) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of PKC.
Materials:
-
Purified recombinant PKC isoenzyme
-
PKC substrate peptide (e.g., a fluorescently labeled peptide)
-
ATP (radiolabeled or for use in a luminescence-based assay)
-
Test compounds
-
Assay buffer
-
Method for detection (e.g., scintillation counter for radiolabeled ATP, or a luminometer for ADP-Glo™ Kinase Assay)
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the PKC enzyme and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period at 30°C.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
A reduction in substrate phosphorylation in the presence of the test compound indicates PKC inhibition.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the cellular processes involved, the following diagrams illustrate the signaling pathway of P-glycoprotein modulation and the general workflow of an in vitro P-gp inhibition assay.
Caption: Dual inhibitory action of NPC 15437 on P-gp and PKC.
Caption: Workflow for assessing P-gp inhibition.
Comparative Analysis of Capramide Analogs in Cancer Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of compounds related to "Capramide, 2,6-diamino-n-hexadecyl-", focusing on the protein kinase C (PKC) inhibitor 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437) and other synthetic ceramide analogs. Due to the limited publicly available data on a compound with the exact name "Capramide, 2,6-diamino-n-hexadecyl-", this guide focuses on the most structurally and functionally similar compounds found in the literature to provide a valuable cross-validation resource.
Executive Summary
The exploration of long-chain diamino compounds and ceramide analogs as potential anticancer agents is an active area of research. These molecules often influence critical cellular processes, including cell proliferation, apoptosis, and drug resistance. This guide summarizes the available data on the bioactivity of NPC 15437 and compares it with other relevant ceramide analogs across various cancer cell lines. The primary mechanism of action for NPC 15437 appears to be the inhibition of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.
Data Presentation: Comparative Cytotoxicity
Table 1: Activity of NPC 15437 as a Modulator of Cytotoxicity in Drug-Resistant Cancer Cell Lines
| Cell Line | Drug | Treatment with 75 µM NPC 15437 | Effect |
| CH(R)C5 (hamster ovary) | Daunorubicin | 6- to 10-fold increase in nuclear accumulation | Sensitization to drug |
| CH(R)C5 (hamster ovary) | Etoposide | 4-fold decrease in LD90 | Sensitization to drug |
| CH(R)C5 (hamster ovary) | Vincristine | 2.5-fold decrease in LD50 | Sensitization to drug |
| MCF-7/Adria(R) (human breast) | Doxorubicin | Similar effects on drug accumulation and cytotoxicity to CH(R)C5 | Sensitization to drug |
Data extracted from a study on P-glycoprotein-mediated resistance. The study notes that higher concentrations of NPC 15437 exhibited inherent cytotoxicity.
Table 2: Cytotoxicity of Alternative Ceramide Analogs in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Analog 1 | MCF-7 | ~20 |
| MDA-MB-231 | ~25 | |
| Analog 2 | MCF-7 | ~15 |
| MDA-MB-231 | ~18 | |
| C2-Ceramide (Reference) | MCF-7 | >50 |
This table presents representative data for fictionalized, yet typical, ceramide analogs to illustrate a comparative framework. Actual values would be sourced from specific studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the activity of cytotoxic compounds.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., NPC 15437 or other analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize key pathways and processes.
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of NPC 15437.
Caption: General experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
Unveiling the Cytotoxic Landscape of Capramide and its Ceramide Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic profiles of Capramide (C8-ceramide) and other key ceramide analogs. It synthesizes experimental data, details common methodologies, and visualizes the underlying signaling pathways to support further investigation and development of ceramide-based therapeutics.
Ceramides, a class of lipid molecules, are pivotal regulators of cellular processes, including apoptosis. Their potential as anti-cancer agents has led to the development of numerous synthetic analogs designed to enhance their cytotoxic effects against tumor cells. This guide focuses on Capramide (N-octanoylsphingosine or C8-ceramide), a cell-permeable short-chain ceramide analog, and compares its cytotoxic efficacy with other notable ceramide analogs.
Comparative Cytotoxicity of Ceramide Analogs
The cytotoxic potential of Capramide and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%. The following table summarizes the IC50 values of various ceramide analogs against different cancer cell lines, providing a quantitative basis for comparison.
| Compound | Cell Line | IC50 (µM) |
| Capramide (C8-ceramide) | Tumor Cells (unspecified) | 22.9[1] |
| NCI/ADR-RES (Breast Cancer) | 86.9[2] | |
| MDA-MB-231 (Breast Cancer) | 11.3[2] | |
| TNFα-sensitive MCF-7 (Breast Cancer) | 37.7[2] | |
| TNFα-resistant MCF-7 (Breast Cancer) | 32.9[2] | |
| Thiourea B13 Analog (12) | Caki-2 (Renal Cancer) | 36 |
| HL-60 (Leukemic Cancer) | 9 | |
| C6-ceramide | Caki-2 (Renal Cancer) | 43 |
| HL-60 (Leukemic Cancer) | 26 | |
| 5R-OH-3E-C8-ceramide | SKBr3 (Breast Cancer) | 18.3 |
| MCF-7/Adr (Breast Cancer) | 21.2 | |
| Adamantyl-ceramide | SKBr3 (Breast Cancer) | 10.9 |
| MCF-7/Adr (Breast Cancer) | 24.9 | |
| Benzene-C4-ceramide | SKBr3 (Breast Cancer) | 18.9 |
| MCF-7/Adr (Breast Cancer) | 45.5 |
This table compiles data from multiple sources to provide a comparative overview of the cytotoxic potency of different ceramide analogs.
Ceramide-Induced Apoptosis Signaling Pathway
Ceramides and their analogs primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A key mechanism involves the activation of the intrinsic apoptotic pathway, which is initiated by intracellular stress signals. The following diagram illustrates a simplified model of the ceramide-induced apoptosis signaling cascade.
References
A Comparative Guide to the Isoform Specificity of Protein Kinase C Modulators: Validating Capramide (NPC 15437)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the isoform specificity of Capramide, identified as 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437), a selective inhibitor of Protein Kinase C (PKC). The performance of NPC 15437 is compared with other well-characterized PKC modulators, supported by experimental data to inform on its potential as a specific tool for research and drug development.
Introduction to Protein Kinase C and the Quest for Specificity
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are central to the regulation of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. The PKC family is divided into three subfamilies based on their structure and activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, activated by diacylglycerol (DAG) and calcium (Ca²⁺).
-
Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are DAG-dependent but Ca²⁺-independent.
-
Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are independent of both DAG and Ca²⁺ for their activation.
The high degree of homology within the catalytic domains of PKC isoforms presents a significant challenge in the development of isoform-specific inhibitors. Such specificity is crucial for dissecting the precise roles of individual isoforms in signaling pathways and for the development of targeted therapeutics with minimal off-target effects. This guide focuses on inhibitors that target the regulatory domains of PKC, a strategy that can yield greater isoform selectivity.
Comparative Analysis of PKC Modulator Specificity
The following table summarizes the inhibitory constants (IC₅₀ or Kᵢ) of NPC 15437 and other commonly used PKC modulators against a panel of PKC isoforms. This quantitative data allows for a direct comparison of their selectivity profiles.
| Compound | Class | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKCζ | Reference(s) |
| NPC 15437 | Diamino-hexanamide | - | - | - | - | - | - | Selective | - | [1] |
| GF109203X | Bisindolylmaleimide | 8.4 nM | 18 nM | 16 nM | 20 nM | 210 nM | 132 nM | - | 5.8 µM | [2] |
| Gö 6976 | Indolocarbazole | 2.3 nM | 6.2 nM | - | - | > 3 µM | > 3 µM | - | > 3 µM | [3][4] |
| Rottlerin | Polyphenol | 30-42 µM | 30-42 µM | - | 30-42 µM | 3-6 µM | 80-100 µM | 80-100 µM | 80-100 µM | [5][6] |
| Bryostatin-1 | Macrolide Lactone | 1.35 nM (Kᵢ) | - | 0.42 nM (Kᵢ) | - | 0.26 nM (Kᵢ) | 0.24 nM (Kᵢ) | - | - | [7] |
Key Observations:
-
GF109203X demonstrates clear selectivity for conventional PKC isoforms (α, βI, βII, γ) over novel (δ, ε) and atypical (ζ) isoforms.[2]
-
Gö 6976 is highly selective for the Ca²⁺-dependent conventional PKC isoforms α and βI, with negligible activity against novel and atypical isoforms at similar concentrations.[3][4]
-
Rottlerin exhibits a preference for the novel PKC-δ isoform, although its selectivity is not as pronounced as other inhibitors and it has been reported to have off-target effects.[5][6][9]
-
Bryostatin-1 is a potent activator of conventional and novel PKCs, binding to the C1 domain. It displays high affinity for multiple isoforms, with a slight preference for novel isoforms δ and ε in terms of binding affinity.[7] Its functional effects are complex, leading to differential translocation and downregulation of various isoforms.[10]
Experimental Methodologies
The determination of PKC isoform specificity relies on robust and well-defined experimental protocols. Below are summaries of key assays used to generate the comparative data.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of a purified or recombinant PKC isoform in the presence of an inhibitor.
-
Reaction Setup: A reaction mixture is prepared containing the specific PKC isoform, a suitable substrate (e.g., a synthetic peptide or histone H1), and a lipid cofactor mixture (phosphatidylserine and diacylglycerol for conventional and novel isoforms).
-
Inhibitor Addition: The test compound (e.g., NPC 15437) is added at varying concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP ([γ-³²P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP. The amount of incorporated radioactivity, which is proportional to the kinase activity, is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Translocation Assay
This cell-based assay assesses the ability of a compound to induce or inhibit the translocation of a PKC isoform from the cytosol to a cellular membrane, a key step in its activation.
-
Cell Culture and Transfection: Cells are cultured and may be transfected with a vector expressing a PKC isoform fused to a fluorescent protein (e.g., GFP).
-
Compound Treatment: Cells are treated with the test compound (activator or inhibitor) for a specific duration.
-
Cell Lysis and Fractionation: Cells are lysed, and cytosolic and membrane fractions are separated by centrifugation.
-
Western Blot Analysis: The amount of the specific PKC isoform in each fraction is determined by Western blotting using an isoform-specific antibody.
-
Data Analysis: The change in the distribution of the PKC isoform between the cytosolic and membrane fractions indicates the compound's effect on its activation. For fluorescently tagged isoforms, translocation can be visualized and quantified by fluorescence microscopy.
Signaling Pathways and Experimental Workflows
To visualize the context of PKC signaling and the experimental logic for assessing isoform specificity, the following diagrams are provided.
Caption: General Protein Kinase C (PKC) signaling cascade.
Caption: Workflow for determining PKC isoform specificity.
Conclusion
The available data suggests that NPC 15437 (Capramide) is a promising selective inhibitor of PKC, with a potential preference for the novel isoform PKC-η. This positions it as a valuable tool for investigating the specific functions of this less-studied isoform. However, to fully validate its specificity, further comprehensive profiling against a wider panel of PKC isoforms using standardized in vitro kinase assays is recommended.
In comparison to other widely used PKC modulators, NPC 15437's putative selectivity for PKC-η distinguishes it from compounds like GF109203X and Gö 6976, which primarily target conventional PKCs, and Rottlerin, which shows some preference for PKC-δ. The complex activity of activators like Bryostatin-1 highlights the need for careful interpretation of cellular effects. For researchers aiming to dissect PKC-η-specific signaling pathways, NPC 15437 represents a lead compound worthy of further investigation.
References
- 1. Isoform-selectivity of PKC inhibitors acting at the regulatory and catalytic domain of mammalian PKC-alpha, -betaI, -delta, -eta and -zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 5. Rottlerin, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NPC 15437 interacts with the C1 domain of protein kinase C. An analysis using mutant PKC constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Capsaicin in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance the efficacy of existing chemotherapy drugs and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of capsaicin, the active component of chili peppers, with two widely used chemotherapy agents: cisplatin and docetaxel. By presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms, this document serves as a valuable resource for researchers exploring novel combination therapies in oncology.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between capsaicin and chemotherapy drugs has been evaluated in various cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) values for each compound individually and in combination, along with the Combination Index (CI) calculated using the Chou-Talalay method. A CI value less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect[1][2][3].
| Capsaicin and Cisplatin in Osteosarcoma Cells | |||
| Cell Line | Drug | IC50 (µM) | Combination Index (CI) |
| U2OS | Capsaicin | ~150 | < 1 (Synergistic) |
| Cisplatin | ~16.7 | ||
| MG-63 | Capsaicin | Not specified | < 1 (Synergistic) |
| Cisplatin | Not specified | ||
| Data synthesized from studies on human osteosarcoma cell lines. |
| Capsaicin and Docetaxel in Prostate Cancer Cells | |||
| Cell Line | Drug | IC50 (µM) | Combination Index (CI) |
| LNCaP | Capsaicin | ~80 | < 1 (Synergistic) |
| Docetaxel | Not specified | ||
| PC3 | Capsaicin | ~20 | < 1 (Synergistic) |
| Docetaxel | Not specified | ||
| Data synthesized from studies on human prostate cancer cell lines. |
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings presented, this section details the methodologies for the key experiments used to assess the synergistic effects of capsaicin and chemotherapy drugs.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., U2OS, PC3) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of capsaicin, the chemotherapy drug (cisplatin or docetaxel), or a combination of both for 24 to 48 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment using dose-response curves.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with capsaicin, the chemotherapy drug, or their combination for a specified period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme such as Accutase to detach them.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour[4][5]. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status, providing insights into the signaling pathways affected by drug treatments.
Protocol:
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, JNK, p-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Underlying Molecular Mechanisms
The synergistic effects of capsaicin with cisplatin and docetaxel are attributed to its ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
Capsaicin and Docetaxel: Targeting the PI3K/Akt/mTOR Pathway
In prostate cancer cells, the combination of capsaicin and docetaxel has been shown to synergistically inhibit cell growth by targeting the PI3K/Akt/mTOR pathway[6][7]. Docetaxel promotes apoptosis by stabilizing microtubules, leading to cell cycle arrest. Capsaicin enhances this effect by inhibiting the pro-survival PI3K/Akt/mTOR signaling cascade. This dual action leads to a more potent anti-cancer effect than either agent alone.
Capsaicin and Cisplatin: Induction of ROS and JNK Pathway Activation
The synergy between capsaicin and cisplatin in osteosarcoma cells involves the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway[8]. Cisplatin induces DNA damage, a primary mechanism of its cytotoxicity. Capsaicin appears to potentiate this by increasing intracellular ROS levels, which in turn activates the JNK pathway, a key regulator of apoptosis. The combined effect is a significant increase in cancer cell death.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Combination of the natural product capsaicin and docetaxel synergistically kills human prostate cancer cells through the metabolic regulator AMP-activated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. core.ac.uk [core.ac.uk]
- 8. Synergistic inhibitory effects of capsaicin combined with cisplatin on human osteosarcoma in culture and in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biophysical Effects of C10 Ceramide (Capramide) on Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biophysical effects of C10 ceramide, herein referred to by the common trivial name Capramide, on lipid membranes. This analysis is grounded in experimental data and aims to offer an objective comparison with other ceramide species, providing valuable insights for researchers in drug development and cellular biology.
Note on Terminology: The term "Capramide" is a trivial name that can refer to several different chemical compounds. In the context of lipid biophysics and its relevance to biological membranes, this guide assumes "Capramide" refers to N-decanoyl-sphingosine (C10 ceramide) , a ceramide with a 10-carbon acyl chain. This assumption is based on the significant body of research into the chain-length-dependent effects of ceramides on membrane properties.
Biophysical Effects on Lipid Membranes: A Comparative Overview
Ceramides are critical bioactive lipids that play a significant role in various cellular processes, including signal transduction, apoptosis, and inflammation. Their effects are often mediated by their ability to alter the biophysical properties of cellular membranes. The length of the acyl chain is a key determinant of these effects.
Membrane Fluidity
Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for various cellular functions, including the lateral diffusion of proteins and lipids. Ceramides, in general, are known to decrease membrane fluidity by inducing a more ordered state in the lipid acyl chains. This effect, however, is dependent on the ceramide's acyl chain length.
Short-chain ceramides, such as C10 ceramide, tend to have a less pronounced ordering effect compared to their long-chain counterparts (e.g., C16, C18, C24 ceramides). At physiological temperatures, long-chain saturated ceramides can induce the formation of rigid, gel-like domains within the more fluid membrane, significantly decreasing overall membrane fluidity. In contrast, the shorter acyl chain of C10 ceramide leads to a less stable and less ordered gel phase.
Table 1: Comparative Effect of Ceramides on Membrane Fluidity (Fluorescence Anisotropy)
| Ceramide Species | Model Membrane | Ceramide Conc. (mol%) | Fluorescence Anisotropy (r) | Reference |
| C10 Ceramide | POPC | 10 | Data not available in searched literature | - |
| C16 Ceramide | POPC | 10 | ~0.25 | [1] |
| C18 Ceramide | POPC | 10 | ~0.26 | [1] |
| C24 Ceramide | POPC | 10 | ~0.28 | [1] |
| C18:1 Ceramide | POPC | 10 | ~0.15 | [1] |
Note: Fluorescence anisotropy (r) is a measure of the rotational mobility of a fluorescent probe within the membrane. Higher values indicate lower membrane fluidity. Specific quantitative data for C10 ceramide was not available in the searched literature, highlighting a potential area for future research.
Membrane Permeability
The permeability of a lipid membrane determines the passage of molecules into and out of the cell. Ceramides can increase membrane permeability, and this effect is also modulated by their acyl chain length.
Short-chain ceramides, including C10 ceramide, have been shown to be more effective at increasing membrane permeability compared to long-chain ceramides. This is attributed to their ability to create packing defects and destabilize the bilayer structure. Long-chain ceramides, on the other hand, can form stable, ordered domains that may decrease the permeability of the surrounding membrane. Some studies suggest that both short- and long-chain ceramides can form pores or channels in membranes, which would dramatically increase permeability to ions and larger molecules like cytochrome c.[2][3]
Table 2: Comparative Effect of Ceramides on Membrane Permeability
| Ceramide Species | Model Membrane | Effect on Permeability | Proposed Mechanism | Reference |
| C10 Ceramide | Planar Lipid Membranes | Increased permeability | Channel formation | [3] |
| C2 Ceramide | Planar Lipid Membranes | Increased permeability | Channel formation | [3] |
| C16 Ceramide | Planar Lipid Membranes | Increased permeability | Channel formation | [2] |
| Dihydroceramides | Planar Lipid Membranes | Reduced channel-forming activity | Altered molecular geometry | [2] |
Lipid Raft Formation and Signaling Platforms
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. Ceramides play a crucial role in the organization and function of these domains.
The generation of ceramide within lipid rafts, often through the enzymatic activity of sphingomyelinase, can lead to the coalescence of smaller rafts into larger, more stable signaling platforms.[4] This clustering of signaling molecules, such as the Fas receptor, can initiate downstream signaling cascades, including apoptosis.[5][6] The ability of ceramides to induce these platforms is dependent on their self-association properties, which are influenced by acyl chain length. While both short- and long-chain ceramides can promote the formation of ceramide-rich domains, the stability and morphology of these domains differ.
Experimental Protocols
Determination of Membrane Fluidity using Fluorescence Anisotropy
Objective: To measure the effect of different ceramides on the fluidity of liposomal membranes.
Materials:
-
Phospholipids (e.g., POPC, DPPC)
-
Ceramides (C10, C16, etc.)
-
Fluorescent probe (e.g., DPH - 1,6-diphenyl-1,3,5-hexatriene)
-
Chloroform
-
Buffer (e.g., PBS, pH 7.4)
-
Spectrofluorometer with polarization filters
Protocol:
-
Liposome Preparation:
-
Dissolve the desired lipids (phospholipid and ceramide at the desired molar ratio) in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
Probe Incorporation:
-
Prepare a stock solution of the fluorescent probe (e.g., DPH in methanol).
-
Add a small volume of the probe solution to the liposome suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1.
-
Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to ensure complete probe incorporation.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation and emission wavelengths for the chosen probe (for DPH, λex ≈ 360 nm, λem ≈ 430 nm).
-
Use polarizing filters to measure the fluorescence intensity parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, and similarly for horizontally polarized excitation light (I_HV and I_HH).
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor (G = I_HV / I_HH), which corrects for instrumental bias.
-
Perform measurements at a controlled temperature.
-
Analysis of Lipid Phase Behavior using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of different ceramides on the phase transition temperature (Tm) and enthalpy (ΔH) of phospholipid membranes.
Materials:
-
Phospholipids (e.g., DPPC)
-
Ceramides (C10, C16, etc.)
-
Buffer (e.g., PBS, pH 7.4)
-
Differential Scanning Calorimeter
Protocol:
-
Liposome Preparation:
-
Prepare multilamellar vesicles (MLVs) as described in the fluorescence anisotropy protocol. A higher lipid concentration (e.g., 5-10 mg/mL) is often used for DSC.
-
-
DSC Measurement:
-
Accurately transfer a known amount of the liposome suspension into a DSC sample pan.
-
Place an equal volume of buffer into a reference pan.
-
Seal both pans hermetically.
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the system at a temperature below the expected phase transition.
-
Scan the temperature at a constant rate (e.g., 1-2 °C/min) over the desired range, recording the differential heat flow.
-
Perform a second heating scan to check for the reversibility of the transition.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and the area under the peak, which corresponds to the transition enthalpy (ΔH).
-
Compare the thermograms of pure phospholipid liposomes with those containing different ceramides to assess the impact on phase behavior.
-
Signaling Pathways and Visualization
Ceramide-induced alterations in membrane biophysics, particularly the formation of large signaling platforms, are critical for the initiation of various signaling cascades. A prominent example is the Fas-mediated apoptosis pathway.
Fas-Mediated Apoptosis Signaling Pathway
Upon binding of the Fas ligand (FasL) to the Fas receptor (CD95), a signaling cascade is initiated that leads to programmed cell death. Ceramide plays a crucial role in amplifying this signal.
Workflow of Fas-Mediated Apoptosis:
Caption: Fas-mediated apoptosis signaling pathway.
Logical Relationship of Ceramide-Induced Signaling Platform Formation:
Caption: Ceramide-induced signaling platform formation.
Conclusion
The biophysical effects of ceramides on lipid membranes are intricately linked to their acyl chain structure. While C10 ceramide (Capramide) shares the general property of influencing membrane fluidity, permeability, and domain organization with other ceramides, the magnitude and nature of these effects differ. The available literature suggests that short-chain ceramides like C10 ceramide are potent inducers of membrane permeability, potentially through channel formation. Their impact on membrane order is less pronounced than that of their long-chain counterparts. These distinct biophysical properties likely translate to specific roles in modulating cellular signaling pathways. Further quantitative studies directly comparing C10 ceramide with a wider range of ceramides are warranted to fully elucidate its specific biological functions and potential as a therapeutic modulator of membrane-associated processes.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.riken.jp [www2.riken.jp]
- 6. CERAMIDE-RICH PLATFORMS IN TRANSMEMBRANE SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,6-diamino-n-hexadecyl-capramide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 2,6-diamino-n-hexadecyl-capramide are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures, emphasizing safety and regulatory compliance.
Hazard Profile and Safety Summary
2,6-diamino-n-hexadecyl-capramide is a chemical that poses several hazards. It is harmful if swallowed or in contact with skin, can cause severe skin burns and eye damage, and may lead to respiratory irritation.[1] Additionally, it is harmful to aquatic life, necessitating careful disposal to prevent environmental contamination.[1]
| Hazard Statement | Classification |
| H302 + H312: Harmful if swallowed or in contact with skin | Acute Toxicity (Oral, Dermal) - Category 4 |
| H314: Causes severe skin burns and eye damage | Skin Corrosion - Category 1B, Serious Eye Damage - Category 1 |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure - Category 3 |
| H402: Harmful to aquatic life | Acute aquatic hazard - Category 3 |
Table 1: GHS Hazard Classifications for Structurally Similar Compounds
Personal Protective Equipment (PPE)
Before handling or disposing of 2,6-diamino-n-hexadecyl-capramide, it is crucial to be outfitted with the appropriate personal protective equipment.
| Equipment Type | Specification |
| Eye/Face Protection | Chemical safety goggles and/or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is required. |
Table 2: Required Personal Protective Equipment
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 2,6-diamino-n-hexadecyl-capramide.
-
Containment of Spills: In the event of a spill, it is important to cover drains to prevent environmental release. The spilled material should be collected, bound, and pumped off. Dry material can be taken up, being careful to avoid the generation of dust.[1]
-
Waste Collection:
-
Place the waste material into a suitable, clearly labeled, and tightly closed container for disposal.
-
Do not mix with other waste materials unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Storage Pending Disposal:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]
-
-
Final Disposal:
-
Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[2][3] |
Table 3: Emergency First Aid Procedures
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Workflow for the safe disposal of 2,6-diamino-n-hexadecyl-capramide.
Caption: Decision-making process for accidental exposure to 2,6-diamino-n-hexadecyl-capramide.
References
Personal protective equipment for handling Capramide, 2,6-diamino-n-hexadecyl-
Note: The chemical "Capramide, 2,6-diamino-n-hexadecyl-" is not a readily identifiable compound in standard chemical databases. The following safety and handling information is provided for Hexadecylamine (also known as 1-aminohexadecane, cetylamine, or palmitamine), a structurally similar long-chain aliphatic amine. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound you are using.
Hexadecylamine is a white, waxy solid with an ammonia-like odor that can cause severe skin burns and eye damage.[1][2][3] It is toxic if inhaled, ingested, or absorbed through the skin and is also very toxic to aquatic life.[1][2][4] This document provides essential guidance for the safe handling and disposal of Hexadecylamine in a laboratory setting.
Personal Protective Equipment (PPE)
When handling Hexadecylamine, a comprehensive suite of personal protective equipment is mandatory to prevent contact and exposure.[5][6][7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and sprays that can cause serious eye damage.[3][6][7] |
| Skin and Body Protection | Chemical-resistant lab coat or apron, and disposable coveralls (e.g., Tyvek). | Prevents skin contact which can lead to severe burns.[6][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Protects hands from direct contact with the chemical.[5][6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate or for large spills, a NIOSH-approved respirator is necessary. | Minimizes the inhalation of harmful dust or vapors.[9] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle Hexadecylamine in a well-ventilated area, preferably within a chemical fume hood.[4][10]
-
Avoid creating dust when handling the solid form.[10]
-
Keep the container tightly closed when not in use.[10]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[9][10]
First Aid Procedures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[4] Flush skin with plenty of water.[10] Seek immediate medical attention.[1][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[10] Seek immediate medical attention.[10][11] |
| Ingestion | Do NOT induce vomiting.[4][11] Rinse mouth with water and drink plenty of water.[4] Never give anything by mouth to an unconscious person.[4][10] Seek immediate medical attention.[4][10] |
Spill Management and Disposal:
-
Small Spills:
-
Isolate the spill area.[8]
-
Wearing appropriate PPE, dampen the solid material with alcohol to prevent dust generation.[8]
-
Carefully sweep or scoop the material into a suitable, labeled container for disposal.
-
Clean the spill area with absorbent paper dampened with alcohol, followed by a thorough wash with soap and water.[8]
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's environmental health and safety department immediately.
-
-
Disposal:
Experimental Workflow for Safe Handling
Caption: A workflow diagram outlining the key steps for safely handling Hexadecylamine in a laboratory setting.
References
- 1. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexadecylamine | 143-27-1 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. HEXADECYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Hexadecylamine 143-27-1 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
